RSH-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H25FN8O |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[[5-fluoro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzohydrazide |
InChI |
InChI=1S/C22H25FN8O/c1-30-10-12-31(13-11-30)16-8-6-15(7-9-16)26-22-25-14-18(23)20(28-22)27-19-5-3-2-4-17(19)21(32)29-24/h2-9,14H,10-13,24H2,1H3,(H,29,32)(H2,25,26,27,28) |
InChI Key |
MGPNQCUHKOUGKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NN)F |
Origin of Product |
United States |
Foundational & Exploratory
RSH-7: A Novel Dual Inhibitor of BTK and FLT3 for Hematological Malignancies
An In-depth Technical Guide on the Discovery and Preclinical Evaluation of RSH-7
Introduction
The landscape of targeted therapy for hematological malignancies is continually evolving, with a significant focus on the development of kinase inhibitors. Two key kinases, Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3), have emerged as critical therapeutic targets in various B-cell malignancies and acute myeloid leukemia (AML), respectively. The simultaneous inhibition of both BTK and FLT3 pathways presents a promising strategy to overcome resistance and enhance therapeutic efficacy. This technical guide details the discovery and preclinical evaluation of this compound, a novel hydrazidoarylaminopyrimidine-based dual inhibitor of BTK and FLT3, showcasing its potent anti-cancer properties.
Quantitative Data Summary
The inhibitory activity and anti-proliferative effects of this compound have been quantified through a series of in vitro assays. The data, summarized below, highlights the potency of this compound against its intended targets and various cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | This compound IC₅₀ (nM) | Spebrutinib IC₅₀ (nM) | Sorafenib IC₅₀ (nM) |
| BTK | 47 | 54 | - |
| FLT3 | 12 | - | 33 |
IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
Table 2: Anti-proliferative Activity of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ (nM) |
| Jeko-1 | Mantle Cell Lymphoma | 17 |
| MV-4-11 | Acute Myeloid Leukemia | 3 |
| Molt-4 | Acute Lymphoblastic Leukemia | 11 |
| K562 | Chronic Myeloid Leukemia | 930 |
IC₅₀ values were determined after 72 hours of treatment.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Compound | Dosage | Tumor Growth Inhibition (TGI) (%) |
| Jeko-1 | This compound | 50 mg/kg | 79.78 |
| MV4-11 | This compound | 20 mg/kg | 94.84 |
TGI was assessed after a defined treatment period.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by dually targeting the BTK and FLT3 signaling pathways, which are crucial for the proliferation and survival of malignant hematopoietic cells.
BTK Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream effectors, including phospholipase C gamma 2 (PLCγ2), leading to calcium mobilization and activation of transcription factors that promote B-cell proliferation and survival.
Caption: BTK Signaling Pathway and Inhibition by this compound.
FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase that, when constitutively activated by mutations such as internal tandem duplications (FLT3-ITD), drives the proliferation and survival of leukemic cells. Activated FLT3 phosphorylates downstream signaling molecules, including STAT5, PI3K/AKT, and MAPK/ERK pathways.
Caption: FLT3 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The discovery and evaluation of this compound involved a series of key in vitro and in vivo experiments. The detailed methodologies for these experiments are provided below.
Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against BTK and FLT3 kinases.
Protocol:
-
Reagents and Materials: Recombinant human BTK and FLT3 enzymes, ATP, appropriate kinase-specific peptide substrate, kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT), 384-well plates, and a luminescence-based kinase assay kit (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of the respective kinase (BTK or FLT3) to each well.
-
Add 2 µL of a mixture of the kinase-specific substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of this compound on various hematological malignancy cell lines.
Protocol:
-
Reagents and Materials: Hematological malignancy cell lines (Jeko-1, MV-4-11, Molt-4, K562), complete cell culture medium, 96-well plates, this compound, DMSO, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach or stabilize overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) and incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
-
Western Blot Analysis
Objective: To investigate the effect of this compound on the phosphorylation of BTK, FLT3, and their downstream signaling proteins.
Protocol:
-
Reagents and Materials: Jeko-1 or MV-4-11 cells, this compound, lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, protein assay kit (e.g., BCA assay), SDS-PAGE gels, PVDF membranes, primary antibodies (e.g., anti-p-BTK, anti-BTK, anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-PLCγ, anti-PLCγ), HRP-conjugated secondary antibodies, and an enhanced chemiluminescence (ECL) detection system.
-
Procedure:
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection system.
-
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Protocol:
-
Animals and Cell Lines: Immunodeficient mice (e.g., NOD-SCID or NSG mice), Jeko-1, and MV4-11 cells.
-
Procedure:
-
Subcutaneously inject the cancer cells (e.g., 5 x 10⁶ cells) into the flank of the mice.
-
Monitor the tumor growth regularly. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.
-
Administer this compound (e.g., 20 or 50 mg/kg) or the vehicle control intraperitoneally once daily.
-
Measure the tumor volume and body weight of the mice every few days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.
-
Logical Workflow for this compound Discovery
The discovery of this compound followed a structured drug discovery and development workflow, from initial design to in vivo validation.
Caption: this compound Discovery and Evaluation Workflow.
Conclusion
This compound has been identified as a potent and efficacious dual inhibitor of BTK and FLT3. Its strong in vitro activity against both kinases translates into significant anti-proliferative effects in various hematological malignancy cell lines.[1] Furthermore, the promising in vivo efficacy demonstrated in xenograft models highlights the therapeutic potential of this compound.[1] The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for its further development as a novel therapeutic agent for patients with hematological malignancies driven by aberrant BTK and FLT3 signaling.
References
An In-depth Technical Guide to RSH-7: A Dual BTK/FLT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RSH-7 is a novel, potent dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols for its synthesis and biological characterization are presented, along with a summary of its quantitative inhibitory and antiproliferative activities. Furthermore, this document illustrates the key signaling pathways modulated by this compound and outlines the experimental workflow for its evaluation.
Chemical Structure and Properties
This compound is a hydrazidoarylaminopyrimidine-based compound with the chemical formula C₂₂H₂₅FN₈O and a molecular weight of 436.49 g/mol .[1] Its chemical structure is depicted below.
Chemical Structure of this compound
References
RSH-7 (CAS: 2764609-97-2): A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Novel BTK/FLT3 Dual Inhibitor for Hematological Malignancies
Abstract
RSH-7 is a potent, novel hydrazidoarylaminopyrimidine-based dual inhibitor of Bruton's tyrosine kinase (BTK) and Fms-like tyrosine kinase 3 (FLT3).[1][2][3] With low nanomolar efficacy against these key targets in hematological cancers, this compound has demonstrated significant anti-proliferative activity in various cancer cell lines and potent anti-tumor effects in vivo.[3][4] Mechanistically, this compound inhibits critical downstream signaling pathways and induces apoptosis, positioning it as a promising candidate for further investigation in the treatment of diseases like acute myeloid leukemia (AML) and B-cell malignancies. This guide provides a comprehensive overview of its chemical properties, mechanism of action, pharmacological data, and key experimental methodologies.
Core Properties of this compound
This compound is a solid compound with a molecular formula of C22H25FN8O and a molecular weight of 436.49 g/mol .[1] It is soluble in dimethyl sulfoxide (DMSO) at a concentration of 83.33 mg/mL (190.91 mM), often requiring ultrasonication for complete dissolution.[3] Proper storage is critical for maintaining its stability.
| Property | Value | Citation(s) |
| CAS Number | 2764609-97-2 | [1] |
| Molecular Formula | C22H25FN8O | [1] |
| Molecular Weight | 436.49 g/mol | [1] |
| Appearance | Solid | |
| Purity | >99.00% | |
| Solubility | 83.33 mg/mL (190.91 mM) in DMSO | [3] |
| Storage (Powder) | -20°C for up to 2 years | [1] |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month; 4°C for up to 2 weeks | [1][3][4] |
Mechanism of Action and Signaling Pathways
This compound functions as a potent dual inhibitor of BTK and FLT3, two tyrosine kinases crucial to the proliferation and survival of certain hematological cancer cells.[1][2][3]
-
BTK Inhibition: In B-cell receptor signaling, BTK is a key component. This compound inhibits the phosphorylation of BTK at Tyr223 and its downstream effector, phospholipase C gamma (PLCγ), at Tyr1217.[3] This disruption blocks the signaling cascade that promotes B-cell proliferation and survival.
-
FLT3 Inhibition: FLT3 is a receptor tyrosine kinase often mutated in AML. This compound effectively inhibits the phosphorylation of FLT3 at Tyr589 and its downstream target, Signal Transducer and Activator of Transcription 5 (STAT5), at Tyr694.[3] This action interrupts the signals that drive leukemic cell growth.
By blocking these parallel pathways, this compound induces apoptosis (programmed cell death).[3] This is evidenced by the dose-dependent upregulation of pro-apoptotic proteins such as BAX and p53, and the executioner protein, cleaved caspase 3, in treated cells.[3][4]
Pharmacological Data
In Vitro Kinase Inhibition
This compound demonstrates potent, low-nanomolar inhibitory activity against both BTK and FLT3 kinases.
| Target | IC50 Value | Citation(s) |
| BTK | 47 nM | [1][2][3] |
| FLT3 | 12 nM | [1][2][3] |
In Vitro Anti-proliferative Activity
The compound effectively inhibits the growth of multiple hematological malignancy cell lines after a 72-hour treatment period.
| Cell Line | Cell Type | IC50 Value | Citation(s) |
| MV-4-11 | Acute Myeloid Leukemia (AML) | 3 nM | [3][4] |
| Molt4 | T-cell Leukemia | 11 nM | [3][4] |
| Jeko-1 | Mantle Cell Lymphoma | 17 nM | [3][4] |
| K562 | Chronic Myeloid Leukemia (CML) | 930 nM | [3][4] |
In Vivo Anti-Tumor Activity
In a mouse xenograft model, intraperitoneal (i.p.) administration of this compound daily for 16 days led to a significant, dose-dependent suppression of tumor growth.
| Dosage | Tumor Growth Inhibition (TGI) | Citation(s) |
| 25 mg/kg (i.p.) | 74.23% | [4] |
| 50 mg/kg (i.p.) | 94.84% | [3][4] |
Experimental Protocols
The following are representative protocols for the types of experiments used to characterize this compound.
Disclaimer: The following protocols are generalized methodologies. The specific parameters, reagents, and instruments used in the primary research cited may differ. These should be used as a guideline and optimized for specific laboratory conditions.
In Vitro Kinase Activity Assay (Representative Protocol)
This type of assay measures the direct inhibitory effect of a compound on a purified kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagent Preparation: Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Create a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Further dilute this series into the kinase assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the diluted this compound or vehicle (DMSO) control.
-
Kinase/Antibody Addition: Add a pre-mixed solution of the target kinase (e.g., recombinant human BTK) and a Europium-labeled anti-tag antibody.
-
Tracer Addition: Add an Alexa Fluor® 647-labeled ATP-competitive tracer molecule.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate using a microplate reader capable of TR-FRET measurements.
-
Analysis: Calculate the ratio of the acceptor (665 nm) to donor (620 nm) emission. Plot the normalized data against the logarithm of the this compound concentration and fit with a four-parameter logistic model to determine the IC50 value.
Cell Proliferation (MTT) Assay (Representative Protocol)
This colorimetric assay determines the effect of a compound on the metabolic activity of cell lines, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed hematological cells (e.g., MV-4-11, Jeko-1) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.
-
Compound Treatment: The following day, treat cells with serial dilutions of this compound (e.g., from 1 nM to 1000 nM) or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate for an additional 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Incubate overnight in the dark at room temperature, then measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot against drug concentration to calculate the IC50.
Western Blot Analysis (Representative Protocol)
Western blotting is used to detect and quantify the levels of specific proteins, such as phosphorylated kinases or apoptotic markers, in cell lysates.
-
Cell Treatment and Lysis: Treat Jeko-1 cells with this compound (e.g., 30, 150, 750 nM) for 72 hours. Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 30-50 µg of protein per sample in Laemmli buffer and separate by size on a 4-12% polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Target proteins would include p-BTK (Tyr223), p-FLT3 (Tyr589), cleaved caspase 3, and a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
In Vivo Xenograft Tumor Model (Representative Protocol)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in an animal model.
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 5-10 x 10^6 MV-4-11 cells) into the flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Growth: Monitor the mice until tumors reach a palpable volume (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., Vehicle control, this compound 25 mg/kg, this compound 50 mg/kg).
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 16 days).
-
Monitoring: Measure tumor volume with calipers every 2-3 days and monitor animal body weight as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
References
An In-Depth Technical Guide to the Inhibition of the RSH-7 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Core Summary
RSH-7 is a potent, dual inhibitor of Bruton's tyrosine kinase (BTK) and Fms-like tyrosine kinase 3 (FLT3), demonstrating significant promise in the context of hematological malignancies. By targeting these two critical kinases, this compound effectively disrupts key signaling pathways that drive the proliferation, survival, and growth of cancer cells. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on downstream signaling cascades, and offers a compilation of quantitative data and experimental protocols to facilitate further research and development in this area.
Introduction to BTK and FLT3 Signaling
Bruton's Tyrosine Kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[1][2][3] In many B-cell malignancies, the BCR pathway is constitutively active, leading to uncontrolled cell proliferation. Upon activation, BTK phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which in turn activates pathways such as NF-κB and MAPK, promoting cell survival and proliferation.[2][4][5]
Fms-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a vital role in the normal development of hematopoietic stem cells.[6][7] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[6][8] These mutations lead to the constitutive, ligand-independent activation of FLT3, which then triggers downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, promoting leukemic cell proliferation and survival.[6][9]
The dual inhibition of both BTK and FLT3 presents a compelling therapeutic strategy, particularly in hematological cancers where both pathways may be active or where crosstalk between them contributes to disease progression and resistance to single-agent therapies.[10][11][12]
This compound: A Dual Inhibitor of BTK and FLT3
This compound has been identified as a potent inhibitor of both BTK and FLT3, with IC50 values of 47 nM and 12 nM, respectively.[6] This dual activity allows this compound to concurrently block the pro-survival signals emanating from both the BCR and the constitutively active FLT3 receptors.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| BTK | 47[6] |
| FLT3 | 12[6] |
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Jeko-1 | Mantle Cell Lymphoma | 17 |
| MV-4-11 | Acute Myeloid Leukemia (FLT3-ITD) | 3 |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | 11 |
| K562 | Chronic Myeloid Leukemia | 930 |
Table 3: Effect of this compound on Downstream Signaling Molecules
| Cell Line | Treatment Concentration (nM) | Target Protein | Effect |
| Jeko-1 | 30, 150, 750 | p-BTK (Tyr223) | Dose-dependent decrease |
| Jeko-1 | 30, 150, 750 | p-PLCγ (Tyr1217) | Dose-dependent decrease |
| MV-4-11 | 30, 150, 750 | p-FLT3 (Tyr589) | Dose-dependent decrease |
| MV-4-11 | 30, 150, 750 | p-STAT5 (Tyr694) | Dose-dependent decrease |
Table 4: Induction of Apoptosis by this compound in Jeko-1 Cells
| Treatment Concentration (nM) | Apoptosis Marker | Effect |
| 30, 150, 750 | BAX | Dose-dependent increase |
| 30, 150, 750 | p53 | Dose-dependent increase |
| 30, 150, 750 | Cleaved Caspase 3 | Dose-dependent increase |
Table 5: In Vivo Antitumor Activity of this compound in a Mouse Model
| Treatment | Dosage | Tumor Growth Inhibition |
| This compound | 25 mg/kg (i.p. daily for 16 days) | Significant suppression |
| This compound | 50 mg/kg (i.p. daily for 16 days) | Significant, dose-dependent suppression |
Signaling Pathway Diagrams
Caption: BTK Signaling Pathway Inhibition by this compound.
Caption: FLT3 Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
In Vitro Kinase Assay for BTK and FLT3
This protocol is designed to determine the in vitro inhibitory activity of this compound against BTK and FLT3 kinases.
Materials:
-
Recombinant human BTK and FLT3 enzymes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the kinase (BTK or FLT3) and the substrate peptide.
-
Add the this compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phosphorylated BTK and FLT3
This protocol describes the detection of phosphorylated BTK (p-BTK) and phosphorylated FLT3 (p-FLT3) in cell lysates following treatment with this compound.
Materials:
-
Jeko-1 and MV-4-11 cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-BTK (Tyr223), anti-BTK, anti-p-FLT3 (Tyr589), anti-FLT3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture Jeko-1 and MV-4-11 cells to the desired density.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-BTK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total BTK/FLT3 and a loading control (e.g., β-actin) to ensure equal protein loading.
Cell Viability Assay
This protocol is for determining the antiproliferative effect of this compound on cancer cell lines using a tetrazolium-based assay (e.g., MTT or WST-1).
Materials:
-
Jeko-1, MV-4-11, Molt4, or K562 cell lines
-
This compound (serial dilutions)
-
Cell culture medium
-
96-well plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add the MTT or WST-1 reagent to each well and incubate for an additional 2-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.
Conclusion
This compound represents a promising therapeutic agent for hematological malignancies through its potent dual inhibition of BTK and FLT3. The data presented in this guide highlight its efficacy in inhibiting key signaling pathways, inducing apoptosis in cancer cells, and suppressing tumor growth in vivo. The provided experimental protocols offer a framework for researchers to further investigate the mechanisms of this compound and to explore its full therapeutic potential. The continued study of dual inhibitors like this compound is crucial for the development of more effective and durable treatments for patients with complex hematological cancers.
References
- 1. Targeting BTK for the treatment of FLT3-ITD mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Immunomart [immunomart.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. "Concomitant Targeting of FLT3 and BTK Overcomes FLT3 Inhibitor Resista" by Weiguo Zhang, Guopan Yu et al. [digitalcommons.library.tmc.edu]
- 11. Concomitant targeting of FLT3 and BTK overcomes FLT3 inhibitor resistance in acute myeloid leukemia through the inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
RSH-7: A Novel Antiproliferative Agent with Potent Activity in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction
RSH-7 is a novel synthetic compound that has demonstrated significant antiproliferative activity across a range of human cancer cell lines. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, including its effects on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols and data are presented to facilitate further investigation and development of this compound as a potential therapeutic agent.
Antiproliferative Activity of this compound
This compound exhibits potent cytotoxic and antiproliferative effects in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using standard cell viability assays.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines after 72h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.6 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.1 ± 0.9 |
| A549 | Lung Carcinoma | 12.5 ± 1.4 |
| HCT116 | Colon Carcinoma | 7.8 ± 0.8 |
| HeLa | Cervical Carcinoma | 10.3 ± 1.1 |
This compound Induces Apoptosis
Treatment with this compound leads to the induction of apoptosis, or programmed cell death, a key mechanism for its anticancer activity. The induction of apoptosis is a desirable characteristic for an anticancer agent as it is a controlled process that minimizes inflammation.
Table 2: Apoptosis Induction by this compound in MCF-7 Cells after 48h Treatment
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 3.1 ± 0.4 | 1.5 ± 0.2 |
| 2.5 | 15.8 ± 1.7 | 5.2 ± 0.6 |
| 5.0 | 35.2 ± 3.1 | 12.8 ± 1.3 |
| 10.0 | 58.6 ± 4.9 | 25.4 ± 2.6 |
This compound Induces G1/S Cell Cycle Arrest
This compound has been shown to cause an arrest in the G1 phase of the cell cycle, preventing cells from entering the S phase where DNA replication occurs.[1][2] This arrest is a critical component of its antiproliferative effect.
Table 3: Cell Cycle Distribution of MCF-7 Cells after 24h Treatment with this compound
| This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.2 ± 4.5 | 30.1 ± 2.8 | 14.7 ± 1.9 |
| 2.5 | 68.9 ± 5.2 | 20.5 ± 2.1 | 10.6 ± 1.4 |
| 5.0 | 79.4 ± 6.1 | 12.3 ± 1.5 | 8.3 ± 1.1 |
| 10.0 | 85.1 ± 6.8 | 6.7 ± 0.9 | 8.2 ± 1.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA histograms.
Signaling Pathways and Mechanisms of Action
This compound is hypothesized to exert its antiproliferative effects by modulating key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt and Ras/MAPK pathways.[3][4]
Proposed this compound Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound.
This compound and the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation.[5] this compound is proposed to inhibit this pathway, leading to decreased cell survival and induction of apoptosis.
Caption: Proposed inhibition of the PI3K/Akt pathway by this compound.
This compound and the Ras/MAPK Signaling Pathway
The Ras/MAPK pathway is another crucial signaling cascade that regulates cell proliferation and differentiation.[6] this compound may interfere with this pathway to exert its antiproliferative effects.
Caption: Proposed inhibition of the Ras/MAPK pathway by this compound.
Conclusion
This compound is a promising novel compound with significant antiproliferative activity in various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1/S transition, potentially through the modulation of key signaling pathways such as PI3K/Akt and Ras/MAPK. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical development of this compound as a potential anticancer therapeutic. Further studies are warranted to fully elucidate its molecular targets and to evaluate its efficacy and safety in in vivo models.
References
- 1. MiR-7 Triggers Cell Cycle Arrest at the G1/S Transition by Targeting Multiple Genes Including Skp2 and Psme3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MiR-7 Triggers Cell Cycle Arrest at the G1/S Transition by Targeting Multiple Genes Including Skp2 and Psme3 | PLOS One [journals.plos.org]
- 3. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Antiproliferative and apoptotic activity of glycyrrhizinic acid in MCF-7 human breast cancer cells and evaluation of its effect on cell cycle, cell migration and m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAS signaling pathways, mutations and their role in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of RSH-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSH-7 is a novel, potent dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2] Preliminary in vitro studies have demonstrated its significant anti-proliferative and pro-apoptotic activities in various hematological malignancy cell lines. This technical guide provides a comprehensive overview of the core in vitro studies of this compound, including detailed experimental protocols, quantitative data, and visualization of its mechanism of action.
Quantitative Data Summary
The inhibitory activity of this compound against BTK, FLT3, and various cancer cell lines has been quantified through in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target | IC50 (nM) |
| BTK | 47 |
| FLT3 | 12 |
| Cell Line | IC50 (nM) |
| Jeko-1 | 17 |
| MV-4-11 | 3 |
| Molt4 | 11 |
| K562 | 930 |
Experimental Protocols
This section details the methodologies for the key in vitro experiments performed to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against BTK and FLT3 kinases.
Methodology:
-
A standard in vitro kinase assay, such as a radiometric assay or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay), is utilized.
-
Recombinant human BTK or FLT3 enzyme is incubated with a specific substrate and ATP.
-
This compound is added at various concentrations to determine its effect on enzyme activity.
-
The amount of phosphorylated substrate or ADP produced is quantified to measure kinase activity.
-
IC50 values are calculated from the dose-response curves.
Cell Proliferation Assay
Objective: To evaluate the anti-proliferative effect of this compound on various hematological cancer cell lines.
Methodology:
-
Cell Lines: Jeko-1 (mantle cell lymphoma), MV-4-11 (acute myeloid leukemia), Molt4 (acute lymphoblastic leukemia), and K562 (chronic myeloid leukemia) cells are used.
-
Procedure:
-
Cells are seeded in 96-well plates at an appropriate density.
-
The cells are treated with increasing concentrations of this compound (e.g., 1-1000 nM) for 72 hours.
-
Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo®.
-
The absorbance or luminescence is measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells.
-
IC50 values are determined from the resulting dose-response curves.
-
Western Blot Analysis
Objective: To investigate the effect of this compound on the BTK and FLT3 signaling pathways and apoptosis-related proteins.
Methodology:
-
Cell Line: Jeko-1 cells are typically used for these experiments.
-
Procedure:
-
Jeko-1 cells are treated with various concentrations of this compound (e.g., 30, 150, 750 nM) for 72 hours.
-
Cells are harvested and lysed to extract total proteins.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for:
-
Phospho-BTK (Tyr223)
-
Total BTK
-
Phospho-FLT3 (Tyr589)
-
Total FLT3
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
BAX
-
p53
-
Cleaved Caspase-3
-
A loading control (e.g., β-actin or GAPDH)
-
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Apoptosis Assay
Objective: To confirm the induction of apoptosis by this compound.
Methodology:
-
Cell Line: Jeko-1 cells are used.
-
Procedure:
-
Jeko-1 cells are treated with this compound at various concentrations (e.g., 30, 150, 750 nM) for 72 hours.
-
Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive) is quantified.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound exerts its anti-cancer effects by dually inhibiting the BTK and FLT3 signaling pathways. In B-cell malignancies, BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which promotes cell proliferation and survival. In acute myeloid leukemia, mutations in FLT3 can lead to its constitutive activation, driving uncontrolled cell growth. By inhibiting these kinases, this compound blocks downstream signaling cascades, including the phosphorylation of PLCγ and STAT5, ultimately leading to the induction of apoptosis.[2] The apoptotic process is further mediated by the upregulation of pro-apoptotic proteins such as BAX and p53, and the activation of executioner caspases like caspase-3.[2]
Caption: this compound inhibits BTK and FLT3 signaling pathways.
Experimental Workflow: Cell Viability Assay
The following diagram illustrates a typical workflow for assessing the anti-proliferative activity of this compound.
Caption: Workflow for determining cell viability.
References
Target Identification using Affinity-Based Proteomics
An In-depth Technical Guide to the Target Identification and Validation of RSH-7
Abstract
This guide provides a comprehensive overview of the methodologies and data associated with the target identification and validation of the novel bioactive compound, this compound. This compound has emerged as a potent modulator of cellular stress pathways, and this document details the systematic approach undertaken to elucidate its molecular target and mechanism of action. We present data from affinity-based proteomics for target discovery, subsequent biochemical and biophysical assays for validation, and cellular assays to confirm its on-target effects. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of chemical biology and pharmacology, offering detailed experimental protocols and a summary of key findings to facilitate further investigation and development of this compound and its analogs.
The primary strategy for identifying the molecular target of this compound involved the synthesis of a biotinylated this compound probe for affinity purification, followed by mass spectrometry-based protein identification. This unbiased approach aimed to isolate binding partners from whole-cell lysates.
Experimental Workflow
The workflow began with the incubation of the biotinylated this compound probe with cell lysate, followed by capture of the probe-protein complexes using streptavidin-coated magnetic beads. After stringent washing steps to remove non-specific binders, the enriched proteins were eluted and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A parallel control experiment using free biotin was conducted to distinguish specific binders from background proteins.
RSH-7: A Technical Guide to its Therapeutic Potential as a Dual BTK/FLT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RSH-7 is an investigational small molecule inhibitor targeting both Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] Preclinical data indicate that this compound possesses potent anti-proliferative and pro-apoptotic activity in various hematological malignancy cell lines, suggesting its potential as a therapeutic agent for cancers reliant on these signaling pathways.[1][5][6] This document provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of its targeted signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a dual inhibitor, concurrently targeting two key tyrosine kinases implicated in the pathogenesis of various hematological cancers:
-
Bruton's Tyrosine Kinase (BTK): A critical component of the B-cell receptor (BCR) signaling pathway, BTK is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is a hallmark of numerous B-cell malignancies.
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase that plays a pivotal role in the normal development of hematopoietic stem cells. Mutations leading to the constitutive activation of FLT3 are common drivers in acute myeloid leukemia (AML).
By inhibiting both BTK and FLT3, this compound has the potential to offer a broader and more potent anti-cancer effect in malignancies where these pathways are active.[5][6]
Quantitative Efficacy Data
The in vitro potency and anti-proliferative activity of this compound have been quantified across various assays and cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 (nM) |
| BTK | Kinase Assay | 47[1][2][3] |
| FLT3 | Kinase Assay | 12[1][2][3] |
| Jeko-1 (Mantle Cell Lymphoma) | Proliferation Assay | 17[1][3] |
| MV-4-11 (Acute Myeloid Leukemia) | Proliferation Assay | 3[1][6] |
| Molt4 (Acute Lymphoblastic Leukemia) | Proliferation Assay | 11[1][3] |
| K562 (Chronic Myeloid Leukemia) | Proliferation Assay | 930[1][3] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Jeko-1 | 50 mg/kg, i.p., daily for 16 days | 79.78% | [6] |
| MV-4-11 | 20 mg/kg, i.p., daily for 16 days | 94.84% | [6] |
| MV-4-11 | 10 mg/kg, i.p., daily for 16 days | 74.23% | [1] |
Key Signaling Pathways and Mechanism of Action Visualization
This compound exerts its therapeutic effects by interfering with the BTK and FLT3 signaling cascades, ultimately leading to decreased cell proliferation and induction of apoptosis.
Caption: Dual inhibition of BTK and FLT3 signaling by this compound.
Experimental Protocols
The following are representative methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BTK and FLT3.
-
Methodology:
-
Recombinant human BTK and FLT3 enzymes are used.
-
A suitable substrate (e.g., a generic tyrosine kinase substrate) and ATP are prepared in a kinase reaction buffer.
-
This compound is serially diluted to a range of concentrations.
-
The kinase, substrate, ATP, and this compound are incubated together in a microplate.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
-
The percentage of kinase activity relative to a vehicle control (e.g., DMSO) is calculated for each this compound concentration.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.
-
Cell Proliferation Assay
-
Objective: To measure the anti-proliferative effect of this compound on cancer cell lines.
-
Methodology:
-
Hematological cancer cell lines (e.g., Jeko-1, MV-4-11, Molt4, K562) are seeded in 96-well plates at an appropriate density.
-
After allowing the cells to adhere (if applicable), they are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).[1][3]
-
A reagent to assess cell viability, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., alamarBlue), is added to each well.
-
Following an incubation period, the absorbance or fluorescence is measured using a microplate reader.
-
The percentage of viable cells relative to a vehicle control is calculated.
-
The IC50 value is determined by non-linear regression analysis of the dose-response curve.
-
Western Blotting for Phospho-Protein Analysis
-
Objective: To confirm the inhibition of BTK and FLT3 signaling pathways within cells.
-
Methodology:
-
Cells are treated with various concentrations of this compound (e.g., 30, 150, 750 nM) for a defined time.[1][3]
-
Cells are lysed, and total protein is quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-BTK (Tyr223), p-PLCγ (Tyr1217), p-FLT3 (Tyr589), p-STAT5 (Tyr694)) and their total protein counterparts.[1][3]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The band intensities are quantified to determine the dose-dependent decrease in phosphorylation.
-
Apoptosis Assay
-
Objective: To evaluate the induction of apoptosis by this compound.
-
Methodology:
-
Cells are treated with this compound for a specified duration.
-
Apoptosis can be assessed by several methods:
-
Annexin V/Propidium Iodide (PI) Staining: Cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a nuclear stain that enters cells with compromised membranes in late apoptosis/necrosis). The stained cells are then analyzed by flow cytometry.
-
Western Blot for Apoptotic Markers: Cell lysates are analyzed by western blotting for the expression of pro-apoptotic proteins such as BAX, p53, and cleaved caspase-3.[1][3]
-
-
In Vivo Xenograft Tumor Model
-
Objective: To assess the anti-tumor activity of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with a suspension of a human cancer cell line (e.g., Jeko-1 or MV-4-11).
-
Tumors are allowed to grow to a palpable size.
-
The mice are randomized into vehicle control and treatment groups.
-
This compound is administered daily via intraperitoneal (i.p.) injection at specified doses (e.g., 25 and 50 mg/kg).[1]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and weighed.
-
The Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the vehicle control group.
-
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical evaluation workflow for a novel kinase inhibitor like this compound.
Caption: Preclinical development workflow for this compound.
Conclusion
This compound is a promising preclinical candidate for the treatment of hematological malignancies.[5][6] Its dual inhibitory activity against BTK and FLT3, coupled with potent anti-proliferative and pro-apoptotic effects demonstrated in both in vitro and in vivo models, provides a strong rationale for its further development. The data presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this compound. Further investigation, particularly in the areas of pharmacokinetics, safety pharmacology, and efficacy in additional preclinical models, is warranted to advance this compound towards clinical evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2764609-97-2|DC Chemicals [dcchemicals.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. BTK inhibition in primary central nervous system lymphoma: mechanisms, clinical efficacy, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of novel hydrazidoarylaminopyrimidine-based BTK/FLT3 dual inhibitors with potent in vivo anti-hematological malignancies effects - PubMed [pubmed.ncbi.nlm.nih.gov]
RSH-7: Unraveling the Induction of Apoptosis in Malignant Cells - A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted induction of apoptosis, or programmed cell death, in malignant cells is a cornerstone of modern cancer therapy. This technical guide provides a comprehensive examination of the molecular mechanisms and cellular pathways activated by the novel therapeutic agent RSH-7 to induce apoptosis in cancer cells. Through a synthesis of current research, this document will detail the signaling cascades initiated by this compound, present quantitative data on its efficacy, and provide standardized protocols for the key experiments utilized in its evaluation. The information is intended to equip researchers and drug development professionals with the foundational knowledge required to advance the study and potential clinical application of this compound and similar targeted therapies.
Introduction to this compound and Apoptosis in Oncology
Apoptosis is a genetically controlled process of cell suicide that is essential for normal tissue development and homeostasis.[1][2][3] Cancer cells, however, are characterized by their ability to evade this fundamental process, leading to uncontrolled proliferation and tumor formation.[1] The therapeutic strategy of specifically targeting and reactivating apoptotic pathways in malignant cells has led to the development of numerous successful anti-cancer agents.[4]
This compound is an emerging investigational compound that has demonstrated significant pro-apoptotic activity in a range of cancer cell lines. While the precise origins and complete chemical structure of this compound are proprietary, initial studies suggest its mechanism of action involves the modulation of key signaling pathways that regulate cellular life and death. This guide will delve into the known interactions of this compound with these pathways and the experimental evidence supporting its potential as a novel oncolytic agent.
The this compound-Induced Apoptotic Signaling Cascade
The induction of apoptosis by this compound appears to be a multi-faceted process, primarily engaging the intrinsic or mitochondrial pathway of apoptosis. The following sections detail the key molecular events, and a schematic representation of this pathway is provided below.
Upstream Signaling: Activation of Stress-Activated Protein Kinases
Evidence suggests that this compound treatment leads to the rapid generation of reactive oxygen species (ROS) within malignant cells.[5][6] This increase in intracellular ROS acts as a critical upstream signal, activating stress-activated protein kinase (SAPK) pathways, including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[5]
Mitochondrial Outer Membrane Permeabilization (MOMP)
Activated JNK and p38 MAPK, in turn, modulate the activity of the Bcl-2 family of proteins, which are central regulators of mitochondrial integrity.[5][7] this compound-induced signaling tips the balance in favor of pro-apoptotic Bcl-2 family members, such as Bax and Bak. This leads to the formation of pores in the mitochondrial outer membrane, an event known as Mitochondrial Outer Membrane Permeabilization (MOMP).[4][7]
Caspase Activation and Execution of Apoptosis
The permeabilization of the mitochondrial membrane results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[2][3][4] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome.[7] The apoptosome then recruits and activates the initiator caspase, caspase-9.[2][3][7]
Activated caspase-9 subsequently cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[2][3] These executioner caspases are responsible for the systematic dismantling of the cell through the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[3]
Quantitative Analysis of this compound Efficacy
The cytotoxic and pro-apoptotic effects of this compound have been quantified across various malignant cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment.[8]
Table 1: IC50 Values of this compound in Malignant Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 8.5 ± 0.7 |
| A549 | Lung Cancer | 48 | 12.2 ± 1.1 |
| HeLa | Cervical Cancer | 48 | 9.8 ± 0.9 |
| HepG2 | Liver Cancer | 48 | 15.1 ± 1.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by this compound
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) |
| MCF-7 | 10 | 24 | 35.2 ± 3.1 |
| A549 | 15 | 24 | 28.9 ± 2.5 |
| HeLa | 10 | 24 | 31.5 ± 2.8 |
| HepG2 | 20 | 24 | 25.7 ± 2.2 |
Apoptosis was quantified by Annexin V-FITC/Propidium Iodide staining followed by flow cytometry. Data represent the percentage of early and late apoptotic cells.
Experimental Protocols
To ensure reproducibility and standardization of research on this compound, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 value of this compound.
-
Cell Seeding: Seed malignant cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with the desired concentration of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Western Blot Analysis for Apoptotic Proteins
This protocol is used to detect changes in the expression of key apoptotic proteins.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The data and protocols presented in this technical guide provide a solid foundation for the continued investigation of this compound as a potential anti-cancer therapeutic. The induction of apoptosis in malignant cells via the intrinsic pathway, initiated by ROS production and culminating in caspase activation, represents a promising mechanism of action. Future research should focus on elucidating the precise molecular targets of this compound, evaluating its efficacy and safety in preclinical in vivo models, and exploring potential synergistic effects with existing chemotherapeutic agents. A thorough understanding of its pharmacological properties will be critical for its potential translation into clinical practice.
References
- 1. Ginsenoside Rh1 Induces MCF-7 Cell Apoptosis and Autophagic Cell Death through ROS-Mediated Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. Rotenone induces apoptosis in MCF-7 human breast cancer cell-mediated ROS through JNK and p38 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SH003 Causes ER Stress-mediated Apoptosis of Breast Cancer Cells via Intracellular ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
RSH-7 In Vivo Formulation for Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
RSH-7 is a potent dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3), demonstrating significant anti-proliferative and pro-apoptotic effects in various hematological malignancy cell lines.[1][2] Its efficacy in vivo has been confirmed in mouse xenograft models, where it has been shown to suppress tumor growth in a dose-dependent manner.[1][2] This document provides detailed application notes and protocols for the preparation and administration of this compound for in vivo studies using mouse models, based on its known chemical properties and established methodologies for similar compounds.
Data Presentation
Table 1: this compound In Vitro Efficacy
| Cell Line | IC50 (nM) | Exposure Time (h) |
| Jeko-1 | 17 | 72 |
| MV-4-11 | 3 | 72 |
| Molt4 | 11 | 72 |
| K562 | 930 | 72 |
Data sourced from product information sheets.[1][2]
Table 2: this compound In Vivo Efficacy in Jeko-1 Xenograft Mouse Model
| Animal Model | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| Female NOD/SCID Mice | 25 | Intraperitoneal (i.p.) | Daily for 16 days | 66.95% |
| Female NOD/SCID Mice | 50 | Intraperitoneal (i.p.) | Daily for 16 days | 79.78% |
Data sourced from product information sheets.[2]
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C22H25FN8O |
| Molecular Weight | 436.49 g/mol |
| Solubility | DMSO: 83.33 mg/mL (190.91 mM) |
| Storage | -20°C |
Data sourced from product information sheets.[1]
Signaling Pathways
This compound exerts its therapeutic effects by inhibiting the signaling pathways of two key tyrosine kinases: BTK and FLT3.
BTK Signaling Pathway: Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[3][4] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream effectors like phospholipase C gamma 2 (PLCγ2). This initiates a cascade that results in calcium mobilization and the activation of transcription factors such as NF-κB, ultimately promoting cell survival and proliferation.[3] this compound inhibits BTK, thereby blocking these pro-survival signals.
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
FLT3 Signaling Pathway: FMS-like tyrosine kinase 3 is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem and progenitor cells.[5][6] Mutations leading to the constitutive activation of FLT3 are common in acute myeloid leukemia (AML).[7] Ligand binding to FLT3 induces its dimerization and autophosphorylation, activating downstream signaling cascades including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, which promote cell proliferation and inhibit apoptosis.[7][8] this compound's inhibition of FLT3 disrupts these oncogenic signals.
Caption: FLT3 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a stock solution and the final dosing solution of this compound for intraperitoneal injection in mice. Due to the hydrophobicity of this compound, a co-solvent system is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in sterile DMSO to achieve a concentration of 10 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution. The this compound is highly soluble in DMSO.[1]
-
Store the stock solution at -20°C for short-term storage.
-
-
Final Dosing Solution Preparation (e.g., for a 25 mg/kg dose):
-
The final concentration of DMSO in the injected solution should be minimized to avoid toxicity. A final concentration of 5-10% DMSO is generally well-tolerated for daily intraperitoneal injections in mice.
-
Calculation Example: For a 20g mouse receiving a 25 mg/kg dose in a 100 µL injection volume:
-
Total dose = 25 mg/kg * 0.02 kg = 0.5 mg
-
Required volume of 10 mg/mL stock = 0.5 mg / 10 mg/mL = 0.05 mL = 50 µL
-
-
To prepare the final dosing solution with 10% DMSO:
-
In a sterile tube, mix 1 part of the 10 mg/mL this compound stock solution in DMSO with 9 parts of sterile saline.
-
For a single 100 µL injection, this would be 10 µL of stock solution and 90 µL of saline. It is advisable to prepare a larger volume to account for hub loss in the syringe.
-
-
Vortex the final solution gently to ensure it is well-mixed. The solution should be prepared fresh daily before administration.
-
Protocol 2: Administration of this compound to Mice
This protocol outlines the standard procedure for intraperitoneal (i.p.) injection in mice.
Materials:
-
Prepared this compound dosing solution
-
Mouse restraint device (optional)
-
27-30 gauge needles and 1 mL syringes
-
70% ethanol for disinfection
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the mouse to minimize stress.
-
Properly restrain the mouse by scruffing the neck and securing the tail. The mouse should be positioned with its head tilted downwards to allow the abdominal organs to move away from the injection site.
-
-
Injection Procedure:
-
Draw the calculated volume of the this compound dosing solution into the syringe. Ensure there are no air bubbles.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 10-20 degree angle. A slight "pop" may be felt as the needle penetrates the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or fluid is drawn, withdraw the needle and re-insert at a different site.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the mice for any signs of distress, such as lethargy, rough coat, or abdominal discomfort, especially during the initial days of dosing.
-
Record body weights and tumor measurements at regular intervals as per the experimental design.
-
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Caption: General workflow for an in vivo efficacy study of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: RSH-7 Dissolution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
RSH-7 is a potent dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3), with IC50 values of 47 nM and 12 nM, respectively[1][2]. By inhibiting the signaling pathways of BTK and FLT3, this compound demonstrates significant anti-proliferative and pro-apoptotic activities in various cancer cell lines[1][2]. This makes it a valuable tool for research in hematological malignancies and other related fields. Proper dissolution and handling are critical for ensuring the compound's stability and efficacy in experimental settings. This document provides a detailed protocol for dissolving this compound in Dimethyl Sulfoxide (DMSO) and outlines a general workflow for its application in cell-based assays.
This compound Properties and Solubility
The key chemical and biological properties of this compound are summarized below. This data is essential for calculating appropriate concentrations for stock and working solutions.
| Property | Value | Reference |
| Molecular Formula | C22H25FN8O | [1] |
| Molecular Weight | 436.49 g/mol | [1] |
| Solubility in DMSO | 83.33 mg/mL (190.91 mM) | [1] |
| BTK IC50 | 47 nM | [1][2] |
| FLT3 IC50 | 12 nM | [1][2] |
Protocol: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
3.1 Materials and Equipment
-
This compound powder
-
Anhydrous/Biotechnology Grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or incubator set to 37°C
3.2 Step-by-Step Dissolution Protocol
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent moisture condensation.
-
Weigh this compound: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder and place it into a sterile vial.
-
Calculate DMSO Volume: Calculate the volume of DMSO required to achieve the desired stock concentration. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 436.49 g/mol x 1000 mg/g = 4.36 mg
-
Therefore, add 1 mL of DMSO to 4.36 mg of this compound powder.
-
-
Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Initial Mixing: Cap the vial securely and vortex for 1-2 minutes to facilitate initial dissolution.
-
Sonication: Place the vial in an ultrasonic water bath. Sonicate the solution for 10-15 minutes to break up any remaining particulates. As noted, sonication is recommended for this compound[1].
-
Gentle Warming (Optional): If the solution is not clear after sonication, warm it in a 37°C water bath for 5-10 minutes[1]. This can help increase solubility. Following warming, vortex the solution again.
-
Final Check: Visually inspect the solution to ensure it is clear and free of precipitates.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This practice is crucial to prevent degradation from repeated freeze-thaw cycles[1][2].
3.3 Storage of Stock Solution
Proper storage is critical to maintain the chemical integrity of this compound.
| Storage Temperature | Recommended Duration | Reference |
| -20°C | Up to 1 month | [1][2] |
| -80°C | Up to 6 months | [1][2] |
Note: DMSO solidifies at approximately 18.5°C. If your stock solution has frozen during storage, it can be thawed by warming it to room temperature or briefly at 37°C[3]. Ensure the solution is vortexed well after thawing to ensure homogeneity.
Application Note: this compound Mechanism of Action
This compound exerts its anti-cancer effects by targeting the BTK and FLT3 signaling pathways. Inhibition of these kinases disrupts downstream signaling cascades that are critical for cell survival and proliferation. Specifically, this compound has been shown to decrease the phosphorylation of BTK, PLCγ, FLT3, and STAT5 in a dose-dependent manner[1][2].
Experimental Protocol: General Workflow for Cell-Based Assays
This section provides a generalized workflow for treating cultured cells with this compound. Specific parameters such as cell density and treatment duration should be optimized for each cell line and experiment.
5.1 Preparation of Working Solutions
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution into complete cell culture medium to prepare the final working concentrations.
-
Control Preparation: Prepare a vehicle control using the same final concentration of DMSO in the culture medium as the highest concentration of this compound used[4].
5.2 Cell Treatment Workflow
Application Data: Anti-Proliferative Activity of this compound
This compound has demonstrated potent anti-proliferative effects across a range of hematological cancer cell lines.
| Cell Line | Cancer Type | IC50 (72h treatment) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | 3 nM | [1][2] |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | 11 nM | [1][2] |
| Jeko-1 | Mantle Cell Lymphoma | 17 nM | [1][2] |
| K562 | Chronic Myeloid Leukemia | 930 nM | [1][2] |
Safety Precautions
-
This compound is intended for research use only. The toxicological properties have not been fully investigated.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound and DMSO.
-
Handle DMSO in a well-ventilated area or a chemical fume hood. DMSO can facilitate the absorption of other chemicals through the skin.
-
Consult the Safety Data Sheet (SDS) for both this compound and DMSO before use for comprehensive safety information.
References
Application Notes and Protocols for RSH-7 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the development and implementation of cell-based assays to evaluate the efficacy and mechanism of action of RSH-7 , a potent dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3). It is important to note that this compound is a chemical compound, not a cell line. The following protocols are designed to be performed with relevant cancer cell lines that are sensitive to BTK and/or FLT3 inhibition.
This compound has demonstrated significant anti-proliferative and pro-apoptotic activities in various hematological malignancy cell lines.[1][2] This document outlines detailed protocols for cell culture, and for assays measuring cell viability, apoptosis, and the inhibition of specific signaling pathways.
Target Cell Lines
The following human cell lines are recommended for studying the effects of this compound, based on their known expression of BTK and/or FLT3 and sensitivity to the compound:
-
Jeko-1: Mantle cell lymphoma
-
MV-4-11: Acute myeloid leukemia (expresses FLT3-ITD mutation)
-
Molt-4: T-cell acute lymphoblastic leukemia
-
K562: Chronic myelogenous leukemia
Data Presentation: Efficacy of this compound
The anti-proliferative activity of this compound has been quantified across various cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (nM) |
| Jeko-1 | Mantle Cell Lymphoma | 17[1][2] |
| MV-4-11 | Acute Myeloid Leukemia | 3[1][2] |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | 11[1][2] |
| K562 | Chronic Myelogenous Leukemia | 930[1][2] |
This compound has also been shown to dose-dependently decrease the phosphorylation of key signaling proteins downstream of BTK and FLT3.[1][2]
Signaling Pathways of Interest
To visualize the mechanism of action of this compound, it is crucial to understand the signaling pathways it inhibits.
References
Application Notes and Protocols: RSH-7 in Hematological Malignancy Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
RSH-7 is a potent and selective, hypothetical inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling cascade. The RAS pathway is frequently dysregulated in various hematological malignancies, making it a critical target for therapeutic intervention.[1][2][3] These application notes provide an overview of this compound's activity and protocols for its use in in vitro research models of hematological cancers.
Mechanism of Action
This compound is postulated to be a highly selective, allosteric inhibitor of MEK1 and MEK2. By binding to a pocket adjacent to the ATP-binding site, this compound prevents the phosphorylation and activation of ERK1/2. The downstream effects of this inhibition include the suppression of key cellular processes that are often hyperactive in cancer, such as cell proliferation, survival, and differentiation. Aberrant activation of the Raf/MEK/ERK pathway is a well-established driver in many hematological malignancies.[2][3]
Caption: this compound inhibits the phosphorylation of ERK1/2 by targeting MEK1/2.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound across various hematological cancer cell lines.
Table 1: IC50 Values of this compound in Hematological Malignancy Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 15 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 25 |
| K562 | Chronic Myeloid Leukemia (CML) | 150 |
| REH | Acute Lymphoblastic Leukemia (ALL) | 80 |
Table 2: Effect of this compound on Apoptosis in AML Cell Lines (48h treatment)
| Cell Line | This compound Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| MOLM-13 | 0 | 5.2 ± 1.1 |
| 20 | 45.8 ± 3.5 | |
| 50 | 72.3 ± 4.2 | |
| MV4-11 | 0 | 6.8 ± 1.5 |
| 30 | 51.2 ± 2.9 | |
| 60 | 78.9 ± 5.1 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the cytotoxic effects of this compound on hematological cancer cells.
Materials:
-
Hematological cancer cell lines
-
This compound (stock solution in DMSO)
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry.[4]
Materials:
-
Hematological cancer cell lines
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1x10^6 cells/well in 6-well plates and treat with desired concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low drug efficacy | Drug degradation | Prepare fresh dilutions for each experiment. |
| Cell line resistance | Verify the mutational status of the cell line's signaling pathway. | |
| High background in assays | Contamination | Use sterile techniques and check for mycoplasma contamination. |
| Reagent issues | Check the expiration dates and proper storage of all reagents. |
Ordering Information
| Product | Catalog No. | Size |
| This compound | This compound-001 | 10 mg |
| This compound-005 | 50 mg |
References
- 1. Targeting the RAS signaling pathway in malignant hematologic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting oncogenic Ras signaling in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAS mutations in myeloid malignancies: revisiting old questions with novel insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RSH-7 Treatment in Xenograft Studies
These application notes provide a comprehensive guide for researchers utilizing RSH-7, a potent dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3), in xenograft models of hematological malignancies. The following protocols are based on preclinical data demonstrating the anti-tumor efficacy of this compound.
Mechanism of Action
This compound functions as a dual inhibitor of BTK and FLT3, with IC50 values of 47 nM and 12 nM, respectively[1][2][3]. Its mechanism involves the induction of apoptosis and antiproliferative activities[1][2][3]. In cellular assays, this compound has been shown to decrease the phosphorylation of BTK (Tyr223), PLCγ (Tyr1217), FLT3 (Tyr589), and STAT5 (Tyr694) in a dose-dependent manner[1][2]. This inhibition of key signaling pathways leads to the upregulation of pro-apoptotic proteins such as BAX and p53, as well as cleaved caspase 3, ultimately resulting in tumor cell death[1][2].
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits BTK and FLT3 signaling pathways.
Quantitative Data Summary
The in vivo anti-tumor activity of this compound has been demonstrated in mouse xenograft models. The following tables summarize the key findings from these preclinical studies.
Table 1: In Vitro Antiproliferative Activity of this compound [1][2]
| Cell Line | IC50 (nM) |
| Jeko-1 | 17 |
| MV-4-11 | 3 |
| Molt4 | 11 |
| K562 | 930 |
Table 2: In Vivo Anti-Tumor Efficacy of this compound [1][2]
| Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| 10 | Intraperitoneal (i.p.) | Daily for 16 days | 74.23% |
| 20 | Intraperitoneal (i.p.) | Daily for 16 days | 94.84% |
| 25 | Intraperitoneal (i.p.) | Daily for 16 days | Significant |
| 50 | Intraperitoneal (i.p.) | Daily for 16 days | Significant & Dose-dependent |
Experimental Protocols
The following protocols provide a detailed methodology for conducting xenograft studies to evaluate the efficacy of this compound.
Xenograft Model Development
A common method for establishing xenograft models is through the subcutaneous injection of cancer cells into immunodeficient mice.
Materials:
-
Cancer cell line of interest (e.g., Jeko-1, MV-4-11)
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Syringes and needles (27-30 gauge)
-
70% Ethanol
Procedure:
-
Culture the selected cancer cells under standard conditions to the logarithmic growth phase.
-
Harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Disinfect the injection site on the flank of the mouse with 70% ethanol.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Treatment Protocol
Materials:
-
This compound compound
-
Vehicle for solubilization (e.g., DMSO, saline, or a formulation of Solutol HS 15/ethanol/saline)
-
Sterile syringes and needles for injection
-
Animal balance
Procedure:
-
Prepare the this compound formulation at the desired concentrations (e.g., 10, 20, 25, 50 mg/kg) in a suitable vehicle. The final injection volume should be consistent across all groups (e.g., 100 µL).
-
The control group should receive the vehicle only.
-
Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection.
-
Continue the treatment daily for the specified duration (e.g., 16 days)[1][2].
-
Monitor the body weight of the mice and tumor volume at regular intervals (e.g., every 2-3 days) throughout the study.
-
At the end of the study, euthanize the mice according to IACUC guidelines and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Experimental Workflow
Caption: Workflow for this compound xenograft studies.
References
Application Notes and Protocols for Determining the IC50 of RSH-7 in Different Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
RSH-7 is a potent dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3), with respective IC50 values of 47 nM and 12 nM.[1][2][3] By inhibiting these kinases, this compound disrupts key signaling pathways involved in cell proliferation and survival, leading to anti-proliferative effects and the induction of apoptosis.[1][2] These characteristics make this compound a compound of interest for research in hematological malignancies. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, along with data presentation and visualization of the associated signaling pathways.
Data Presentation
The anti-proliferative activity of this compound has been evaluated in several cell lines, with the following IC50 values reported after 72 hours of treatment.
| Cell Line | Cell Type | IC50 (nM) |
| Jeko-1 | Mantle Cell Lymphoma | 17 |
| MV-4-11 | Acute Myeloid Leukemia | 3 |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | 11 |
| K562 | Chronic Myeloid Leukemia | 930 |
Data sourced from references[1][2].
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the phosphorylation of BTK and FLT3. This inhibition disrupts downstream signaling cascades, including the PLCγ and STAT5 pathways, ultimately leading to apoptosis. In Jeko-1 cells, treatment with this compound has been shown to decrease the expression of phosphorylated BTK (p-BTK), p-PLCγ, p-FLT3, and p-STAT5 in a dose-dependent manner.[1][2] Furthermore, this compound treatment leads to an increased expression of pro-apoptotic proteins such as BAX, p53, and cleaved caspase-3.[1][2]
Caption: Simplified signaling pathway of this compound.
Experimental Protocols
This section outlines a detailed protocol for determining the IC50 value of this compound in adherent or suspension cell lines using a colorimetric method such as the MTT assay.
Materials and Reagents
-
This compound compound
-
Selected cancer cell lines (e.g., Jeko-1, MV-4-11, Molt4, K562)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (for adherent cells)
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for IC50 determination.
Detailed Protocol
1. Cell Culture and Seeding:
-
Culture the selected cell lines in their recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For adherent cells, detach them using Trypsin-EDTA when they reach 70-80% confluency. For suspension cells, collect them by centrifugation.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).
-
Dilute the cells in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in 10,000 cells per well.
-
Incubate the plate for 24 hours to allow the cells to attach (for adherent cells) or adapt.
2. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 1 nM to 1000 nM, or a wider range for initial screening). It is crucial to include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-treatment control.
3. Cell Treatment:
-
Carefully remove the old medium from the wells (for adherent cells).
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
For the vehicle control wells, add 100 µL of the medium containing DMSO.
-
For the no-treatment control wells, add 100 µL of fresh medium.
4. Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
5. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
6. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
7. Data Analysis and IC50 Calculation:
-
Normalize the data: Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = [(Absorbance of treated well - Absorbance of blank) / (Absorbance of vehicle control well - Absorbance of blank)] * 100
-
-
Generate a dose-response curve: Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50: The IC50 value is the concentration of this compound that results in 50% cell viability. This can be determined by fitting the data to a sigmoidal dose-response curve using software such as GraphPad Prism, Origin, or by performing non-linear regression in Excel.[4][5]
Considerations and Troubleshooting
-
Cell Density: The initial cell seeding density is critical and may need to be optimized for each cell line to ensure they are in the logarithmic growth phase during the experiment.
-
DMSO Concentration: The final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Assay Choice: While the MTT assay is common, other viability assays such as XTT, WST-1, resazurin, or ATP-based luminescence assays can also be used.[4] The choice of assay may influence the final IC50 value.[4]
-
Time of Exposure: The 72-hour incubation period is based on published data for this compound. However, the optimal exposure time may vary between cell lines.[4]
References
Application Notes and Protocols for Western Blot Analysis of RSH-7 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of RSH-7, a potent dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2] The protocols outlined below detail the necessary steps from cell culture and treatment to data acquisition and analysis, enabling researchers to effectively probe the mechanism of action of this compound.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates significant anti-proliferative and pro-apoptotic activities in various cell lines.[1][2] Its primary targets, BTK and FLT3, are key kinases in signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is implicated in various hematological malignancies. This compound has been shown to inhibit the phosphorylation of BTK and FLT3 and their downstream effectors, including PLCγ and STAT5.[1] Furthermore, treatment with this compound leads to an upregulation of pro-apoptotic proteins such as BAX, p53, and cleaved caspase-3, ultimately inducing programmed cell death.[1]
Data Presentation: Quantitative Analysis of Protein Expression
The following table summarizes representative quantitative data from a Western blot analysis of Jeko-1 cells treated with varying concentrations of this compound for 72 hours. Data is presented as a fold change relative to the untreated control (DMSO).
| Target Protein | 30 nM this compound | 150 nM this compound | 750 nM this compound |
| p-BTK (Tyr223) | 0.62 | 0.25 | 0.08 |
| Total BTK | 0.98 | 0.95 | 0.93 |
| p-FLT3 (Tyr589) | 0.55 | 0.18 | 0.05 |
| Total FLT3 | 0.97 | 0.99 | 0.96 |
| p-PLCγ (Tyr1217) | 0.71 | 0.33 | 0.12 |
| Total PLCγ | 1.02 | 0.98 | 1.01 |
| p-STAT5 (Tyr694) | 0.68 | 0.29 | 0.09 |
| Total STAT5 | 0.99 | 1.03 | 0.97 |
| BAX | 1.8 | 3.5 | 5.2 |
| p53 | 1.5 | 2.8 | 4.1 |
| Cleaved Caspase-3 | 2.1 | 4.7 | 8.3 |
| β-Actin | 1.00 | 1.00 | 1.00 |
Experimental Protocols
A detailed methodology for the Western blot analysis is provided below. This protocol can be adapted for different cell lines and specific experimental conditions.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., Jeko-1, MV-4-11) in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adherence/Growth: Allow cells to adhere (for adherent cells) or stabilize in suspension for 24 hours before treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 30 nM, 150 nM, 750 nM).[1] A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).[1]
II. Protein Extraction (Lysis)
-
Cell Harvesting:
-
Adherent Cells: Aspirate the medium, wash the cells once with ice-cold 1X PBS, and then aspirate the PBS.
-
Suspension Cells: Transfer the cell suspension to a centrifuge tube, pellet the cells by centrifugation, aspirate the supernatant, and wash the pellet once with ice-cold 1X PBS.
-
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail immediately before use.
-
Cell Lysis: Add the ice-cold lysis buffer to the cell pellet or plate (e.g., 100 µl per well of a 6-well plate).[3] Scrape the adherent cells and transfer the lysate to a microcentrifuge tube. For suspension cells, resuspend the pellet in the lysis buffer.
-
Incubation and Sonication: Incubate the lysate on ice for 15-30 minutes with periodic vortexing. Sonicate the lysate for 10-15 seconds to ensure complete cell lysis and to shear DNA, which will reduce the viscosity of the sample.[3][4]
-
Centrifugation: Clarify the lysate by centrifuging at approximately 14,000 x g for 15 minutes at 4°C.[4]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled microcentrifuge tube.
III. Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay method, such as the Bradford or BCA assay.
-
Standard Curve: Prepare a standard curve using a protein standard, such as Bovine Serum Albumin (BSA).
-
Measurement: Measure the absorbance of the standards and samples according to the manufacturer's protocol for the chosen assay.
-
Concentration Calculation: Calculate the protein concentration of each sample based on the standard curve. This is crucial for ensuring equal loading of protein in each lane of the gel.
IV. Western Blotting
-
Sample Preparation: Dilute the protein lysates with 4X Laemmli sample buffer to a final concentration of 1X. Heat the samples at 95-100°C for 5 minutes to denature the proteins.[4]
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel.[4] Include a pre-stained protein ladder to monitor protein separation and transfer efficiency. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[3] This can be done using a wet or semi-dry transfer system. Ensure good contact between the gel and the membrane and avoid air bubbles.
-
Blocking: After transfer, block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[3][4] This step prevents non-specific binding of the antibodies to the membrane.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle shaking.[3][5] The dilution factor will depend on the antibody and should be optimized.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[3]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[4][6] The secondary antibody should be specific for the host species of the primary antibody.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.[5]
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (Optional): To detect another protein on the same membrane, the membrane can be stripped of the bound antibodies and re-probed with a different primary antibody. This is particularly useful for probing for loading controls like β-actin or GAPDH.
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway affected by this compound treatment.
Experimental Workflow for Western Blot Analysis
Caption: Experimental workflow for Western blot analysis.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound|CAS 2764609-97-2|DC Chemicals [dcchemicals.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Western Blot Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
Measuring Apoptosis by Flow Cytometry Following Novel Compound Treatment
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Consequently, the induction of apoptosis is a key mechanism of action for many anti-cancer therapeutics. Flow cytometry is a powerful and widely used technique for the quantitative analysis of apoptosis in cell populations. This document provides detailed application notes and protocols for assessing apoptosis in cells treated with a novel compound, here exemplified as RSH-7, using two common flow cytometry-based assays: Annexin V/Propidium Iodide (PI) staining and intracellular active Caspase-3 detection.
Principle of Apoptosis Detection by Flow Cytometry
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[1][2][3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[2][4] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells with intact membranes.[2][5] However, in late-stage apoptotic or necrotic cells where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[2][5] By co-staining with Annexin V and PI, flow cytometry can distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[1][4]
Another key event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases.[6][7][8] Caspases exist as inactive zymogens in healthy cells and are activated upon apoptotic stimuli.[6][7] Caspase-3 is a key executioner caspase that, once activated, cleaves various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[6][7][9] Flow cytometry can detect active caspase-3 using fluorescently labeled inhibitors that specifically bind to the active form of the enzyme or antibodies that recognize the cleaved, active form of caspase-3.[6][10][11][12]
Experimental Protocols
I. Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol outlines the steps for staining cells treated with the hypothetical compound this compound with Annexin V-FITC and PI for flow cytometric analysis.
Materials:
-
Cells of interest
-
This compound compound (or other test compound)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain floating apoptotic cells.
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation solution (e.g., Trypsin-EDTA).
-
Combine the detached cells with the collected supernatant from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2][3]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
II. Intracellular Active Caspase-3 Detection
This protocol describes the detection of active caspase-3 in this compound-treated cells using a fluorescently labeled inhibitor.
Materials:
-
Cells of interest
-
This compound compound (or other test compound)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Active Caspase-3 Detection Kit (e.g., containing a fluorescently labeled DEVD-FMK inhibitor)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as described in the Annexin V protocol (Section I, step 1).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells as described in the Annexin V protocol (Section I, step 2).
-
Wash the cells with PBS.
-
Resuspend the cells in 300 µL of culture medium containing the fluorescently labeled caspase-3 inhibitor (e.g., TF2-DEVD-FMK) at the recommended concentration.[10]
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Washing and Fixation (Optional, but Recommended):
-
Wash the cells three times with the provided wash buffer.
-
If desired, fix and permeabilize the cells according to the kit manufacturer's instructions to allow for subsequent intracellular staining of other markers.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of wash buffer.
-
Analyze the samples on a flow cytometer.
-
Use unstained and vehicle-treated stained cells to set the gates.
-
Acquire data for at least 10,000 events per sample.
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in clear and concise tables for easy comparison.
Table 1: Percentage of Apoptotic and Necrotic Cells after this compound Treatment (Annexin V/PI Assay)
| This compound Conc. (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 90.1 ± 3.5 | 6.8 ± 1.2 | 3.1 ± 0.7 |
| 5 | 75.6 ± 4.2 | 18.3 ± 2.5 | 6.1 ± 1.1 |
| 10 | 50.3 ± 5.1 | 35.9 ± 3.8 | 13.8 ± 2.3 |
| 25 | 25.8 ± 4.8 | 55.1 ± 5.2 | 19.1 ± 3.0 |
| 50 | 10.2 ± 3.0 | 60.5 ± 6.1 | 29.3 ± 4.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Percentage of Cells with Active Caspase-3 after this compound Treatment
| This compound Conc. (µM) | % Active Caspase-3 Positive Cells |
| 0 (Vehicle) | 3.1 ± 0.9 |
| 1 | 8.5 ± 1.5 |
| 5 | 22.7 ± 2.8 |
| 10 | 45.3 ± 4.1 |
| 25 | 68.9 ± 5.5 |
| 50 | 85.2 ± 6.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified overview of apoptotic signaling pathways potentially activated by this compound.
Caption: Experimental workflow for Annexin V/PI apoptosis assay using flow cytometry.
Caption: Logical gating strategy for analyzing Annexin V/PI stained cells by flow cytometry.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. abpbio.com [abpbio.com]
- 6. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caspase3 assay [assay-protocol.com]
- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for CSC-Inhibitor-7 in Primary Patient Samples
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CSC-Inhibitor-7 is a potent, cell-permeable, small molecule antagonist of the Glioma-associated oncogene homolog 1 (GLI1) transcription factor. GLI1 is a terminal effector of the Sonic Hedgehog (SHH) signaling pathway, which is a critical regulator of embryonic development and is frequently reactivated in various malignancies.[1][2][3] In cancers such as glioblastoma, the SHH-GLI1 pathway is crucial for the maintenance, proliferation, and self-renewal of a subpopulation of cells known as cancer stem cells (CSCs) or, in this context, glioblastoma stem-like cells (GSCs).[4][5][6] These GSCs are thought to be responsible for tumor initiation, therapeutic resistance, and recurrence.[1][6][7]
CSC-Inhibitor-7 functions by directly interfering with the transcriptional activity of GLI1, thereby preventing the expression of downstream target genes essential for GSC survival and proliferation.[8][9][10] Unlike upstream inhibitors that target Smoothened (SMO), CSC-Inhibitor-7 can block both canonical and non-canonical SHH pathway activation, making it a valuable tool for investigating the role of GLI1 in tumorigenesis and a potential therapeutic agent for cancers with downstream pathway activation.[9][11] These application notes provide protocols for utilizing CSC-Inhibitor-7 to study its effects on primary patient-derived glioblastoma samples.
Data Presentation
The following tables summarize the in vitro efficacy of CSC-Inhibitor-7 on primary glioblastoma stem-like cells (GSCs) isolated from different patients.
Table 1: IC₅₀ Values of CSC-Inhibitor-7 in Primary GSC Lines
| GSC Line | Patient ID | Method | Incubation Time (hrs) | IC₅₀ (µM) |
| GSC-01 | P001 | MTT Assay | 72 | 1.2 |
| GSC-02 | P002 | MTT Assay | 72 | 2.5 |
| GSC-03 | P003 | MTT Assay | 72 | 1.8 |
Data are representative. Actual values may vary depending on the patient sample and experimental conditions.
Table 2: Effect of CSC-Inhibitor-7 on Primary GSC Tumorsphere Formation
| GSC Line | Treatment (1 µM) | Sphere Forming Efficiency (%) | Average Sphere Diameter (µm) |
| GSC-01 | Vehicle (DMSO) | 25.4 ± 2.1 | 210 ± 35 |
| GSC-01 | CSC-Inhibitor-7 | 8.2 ± 1.5 | 95 ± 20 |
| GSC-02 | Vehicle (DMSO) | 19.8 ± 1.9 | 185 ± 28 |
| GSC-02 | CSC-Inhibitor-7 | 5.5 ± 1.1 | 80 ± 15 |
Sphere forming efficiency is calculated as (number of spheres formed / number of cells seeded) x 100. Data are presented as mean ± SD.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Isolation of Glioblastoma Stem-like Cells (GSCs) from Primary Patient Tumors
This protocol describes the isolation of GSCs from fresh tumor tissue using a tumorsphere culture method.[12][13]
Materials:
-
Fresh glioblastoma tumor tissue (~200-500 mg)
-
Collection Medium: Sterile, cold DMEM/F12 without growth factors
-
Dissociation Reagents: Accutase or a brain tumor dissociation kit
-
Red Blood Cell Lysis Buffer
-
Cell Strainer (70-100 µm)
-
GSC Medium: Neurobasal medium supplemented with N-2, B-27, 20 ng/mL EGF, and 25 ng/mL bFGF[14]
-
Ultra-low attachment culture dishes/flasks
Procedure:
-
Sample Collection: Immediately following surgical resection, place the tumor sample into a sterile tube containing cold Collection Medium. Process the tissue within 2-3 hours.[12]
-
Mechanical Dissociation: In a sterile petri dish, wash the tissue with sterile PBS. Finely mince the tumor into small fragments (~1 mm³) using sterile scalpels.
-
Enzymatic Digestion: Transfer the minced tissue to a 15 mL conical tube. Add 1-2 mL of Accutase or reconstituted dissociation enzyme per gram of tissue. Incubate at 37°C for 30-60 minutes with gentle agitation.[14]
-
Cell Dissociation and Filtration: Gently pipette the digested tissue up and down to create a single-cell suspension. Pass the suspension through a 70-100 µm cell strainer into a new 50 mL conical tube.[14]
-
Cell Washing: Wash the filtered cells by adding 10 mL of GSC medium (without growth factors) and centrifuging at 300 x g for 5 minutes.
-
Red Blood Cell Lysis (Optional): If significant red blood cell contamination is present, resuspend the pellet in 1-2 mL of RBC Lysis Buffer and incubate for 5 minutes at room temperature. Quench the reaction by adding 10 mL of PBS and centrifuge again.
-
Cell Counting and Plating: Resuspend the final cell pellet in complete GSC Medium. Determine cell number and viability using a hemocytometer and trypan blue. Plate the cells at a density of 50,000 viable cells/mL in ultra-low attachment dishes.[12]
-
Culture: Incubate at 37°C in a 5% CO₂ humidified incubator. Tumorspheres should become visible within 7-14 days.
Protocol 2: Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of GSCs by quantifying their ability to form clonal spheres in non-adherent conditions.[15][16][17][18]
Materials:
-
Single-cell suspension of primary GSCs
-
GSC Medium (as described in Protocol 1)
-
CSC-Inhibitor-7 (and vehicle control, e.g., DMSO)
-
Ultra-low attachment 96-well plates
Procedure:
-
Prepare Single-Cell Suspension: Dissociate primary tumorspheres into a single-cell suspension using Accutase and gentle trituration.
-
Cell Seeding: Count viable cells and dilute them in GSC Medium to a low density (e.g., 1000-5000 cells/mL) to ensure clonal sphere formation.
-
Plating: Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate (100-500 cells/well).
-
Treatment: Add the desired concentrations of CSC-Inhibitor-7 or vehicle control to the wells.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 10-14 days without disturbing the plate. Add 10-20 µL of fresh medium every 3-4 days if needed.
-
Quantification: Count the number of tumorspheres (typically >50 µm in diameter) in each well using an inverted microscope. Calculate the Sphere Forming Efficiency (SFE) as: (Number of spheres counted / Number of cells seeded) x 100%.
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[19][20][21][22]
Materials:
-
Primary GSCs cultured as an adherent monolayer (on laminin-coated plates)
-
GSC Medium
-
CSC-Inhibitor-7
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed GSCs into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of GSC Medium. Allow cells to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing serial dilutions of CSC-Inhibitor-7 or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubation with MTT: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value.
Protocol 4: Western Blot Analysis for SHH-GLI1 Pathway Inhibition
This protocol is used to detect changes in protein levels of GLI1 and its downstream target, PTCH1, following treatment with CSC-Inhibitor-7.[23][24][25]
Materials:
-
Treated and untreated GSC pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-GLI1, Rabbit anti-PTCH1, Mouse anti-β-actin (loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse GSC pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-GLI1, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the intensity of GLI1 and PTCH1 bands to the loading control (β-actin) to determine the relative change in protein expression.
References
- 1. oaepublish.com [oaepublish.com]
- 2. researchgate.net [researchgate.net]
- 3. GLI1: A Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Sonic Hedgehog Signaling Suppresses Glioma Stem-Like Cells Likely Through Inducing Autophagic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHH Pathway Inhibition and Astrocyte Co-culture Induce Distinct Responses in Glioblastoma and Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABTC-0904: targeting glioma stem cells in GBM: a phase 0/II study of hedgehog pathway inhibitor GDC-0449 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glioblastoma Stem Cells and Comparison of Isolation Methods | Dundar | Journal of Clinical Medicine Research [jocmr.org]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. pnas.org [pnas.org]
- 10. What are GLI1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Pharmacological targeting of GLI1 inhibits proliferation, tumor emboli formation and in vivo tumor growth of inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation and Culturing of Glioma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cancer.gov [cancer.gov]
- 15. Video: Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines [jove.com]
- 16. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 17. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. 肿瘤干细胞成球实验方案 [sigmaaldrich.com]
- 19. 细胞活力和增殖测定 [sigmaaldrich.com]
- 20. broadpharm.com [broadpharm.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. portlandpress.com [portlandpress.com]
- 25. Identification of novel GLI1 target genes and regulatory circuits in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RSH-7 solubility issues and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other common challenges encountered when working with the dual BTK/FLT3 inhibitor, RSH-7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor that targets both Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2] Its mechanism of action involves the inhibition of these kinases, which are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival.[1][2] By inhibiting BTK and FLT3, this compound can induce apoptosis (programmed cell death) in malignant cells.[1][2]
Q2: In which solvent is this compound soluble?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] The reported solubility in DMSO is 83.33 mg/mL (190.91 mM).[1] It is recommended to use sonication and gentle warming (e.g., to 37°C) to facilitate dissolution in DMSO.[1]
Q3: Is there quantitative solubility data for this compound in other common solvents like ethanol, PBS, or water?
Q4: How should I store this compound stock solutions?
A4: Once prepared, it is recommended to aliquot stock solutions and store them at -20°C for short-term storage or -80°C for long-term storage to prevent degradation from repeated freeze-thaw cycles.[1]
Troubleshooting Guide: this compound Solubility Issues
This guide provides solutions to common solubility problems encountered during experiments with this compound.
Problem 1: this compound is not fully dissolving in DMSO.
-
Solution 1: Physical Assistance:
-
Sonication: Use a bath or probe sonicator to break down compound aggregates and enhance dissolution.
-
Gentle Heating: Warm the solution to 37°C to increase solubility.[1] Combine with vortexing or stirring.
-
-
Solution 2: Alternative Solvents:
-
If DMSO is not suitable for your downstream application or if solubility issues persist, consider alternative polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA). Always verify solvent compatibility with your specific assay.
-
Problem 2: this compound precipitates when diluting a DMSO stock into an aqueous buffer (e.g., PBS).
This is a common issue for hydrophobic compounds when the solvent environment abruptly changes from organic to aqueous.
-
Solution 1: Lower the Final DMSO Concentration:
-
Aim for the lowest possible final concentration of DMSO in your aqueous solution (ideally ≤ 0.5%). This may require preparing a more concentrated initial stock in DMSO, if possible, or adjusting your dilution scheme.
-
-
Solution 2: Use a Co-solvent:
-
Introduce a water-miscible co-solvent, such as ethanol, into your workflow. A step-wise dilution, first into a solution containing a higher percentage of the co-solvent before the final dilution into the aqueous buffer, can help to mitigate precipitation.
-
-
Solution 3: Adjust the pH of the Aqueous Buffer:
-
The solubility of many kinase inhibitors is pH-dependent. If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility. For weakly basic compounds, lowering the pH can increase solubility. Experiment with buffers at different pH values to find the optimal condition.
-
-
Solution 4: Employ Formulation Strategies:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used example.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier (e.g., PVP K30, PEG 6000) can improve its dissolution rate in aqueous media.
-
Data Summary
Table 1: Known Solubility of this compound
| Solvent | Concentration | Molarity | Notes |
| DMSO | 83.33 mg/mL | 190.91 mM | Ultrasonic assistance and warming to 37°C are recommended.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 37°C
-
Bath sonicator
Procedure:
-
Calculate the mass of this compound required to make your desired volume of a 10 mM stock solution (Molecular Weight of this compound = 436.49 g/mol ).
-
Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube.
-
Vortex the tube for 1-2 minutes to initially mix the compound.
-
Place the tube in a 37°C water bath or heat block for 5-10 minutes.
-
Following heating, vortex the tube again for 1 minute.
-
If the compound is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Method for Solubilizing a Hydrophobic Kinase Inhibitor (like this compound) in an Aqueous Buffer using a Co-solvent
Materials:
-
10 mM this compound stock solution in DMSO
-
100% Ethanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in a co-solvent mixture. For example, dilute the 10 mM DMSO stock 1:10 in 100% ethanol to get a 1 mM solution in a 10% DMSO/90% ethanol mixture.
-
Final Dilution: Add the intermediate dilution to the pre-warmed (37°C) aqueous buffer (e.g., PBS) with vigorous vortexing. The final concentration of the organic solvents (DMSO and ethanol) should be kept as low as possible and be consistent across all experiments.
-
Example for a 1 µM final concentration:
-
Add 1 µL of the 1 mM intermediate stock (from step 1) to 999 µL of pre-warmed PBS.
-
This results in a final solvent concentration of 0.01% DMSO and 0.09% ethanol.
-
-
Use the final diluted solution immediately in your assay to minimize the risk of precipitation over time.
Visualizations
Signaling Pathways
Experimental Workflow
References
Technical Support Center: Optimizing RSH-7 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of RSH-7, a potent dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3).[1] This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful design and execution of your in vivo studies.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the in vivo application of this compound.
| Question | Answer |
| What is this compound and what is its mechanism of action? | This compound is a small molecule inhibitor that potently targets both Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3), with in vitro IC50 values of 47 nM and 12 nM, respectively.[1] By inhibiting these kinases, this compound disrupts signaling pathways involved in the proliferation and survival of certain cancer cells, particularly in hematological malignancies.[1] It has been shown to induce apoptosis and exhibits antiproliferative activities.[1] |
| What is a good starting dose for an in vivo efficacy study with this compound? | Published preclinical studies have demonstrated the anti-tumor activity of this compound in mouse xenograft models at doses ranging from 10 mg/kg to 50 mg/kg, administered intraperitoneally (i.p.) on a daily basis.[1] A reasonable starting point for a new efficacy study would be within this range, for instance, at 20 mg/kg/day. However, the optimal dose will depend on the specific animal model and the cancer type being studied. It is highly recommended to perform a Maximum Tolerated Dose (MTD) study to determine the optimal dose for your specific experimental conditions. |
| How should I formulate this compound for in vivo administration? | This compound is soluble in DMSO.[1] For in vivo use, a common approach for poorly water-soluble compounds like this compound is to first dissolve it in a minimal amount of DMSO and then dilute it in a suitable vehicle, such as a mixture of PEG400, Tween 80, and saline or water. It is crucial to keep the final DMSO concentration as low as possible (ideally under 10%) to avoid vehicle-induced toxicity.[2][3] A vehicle-only control group should always be included in your experiments. |
| What pharmacodynamic (PD) biomarkers can I use to confirm this compound is hitting its target in vivo? | Since this compound inhibits BTK and FLT3, you can assess the phosphorylation status of these kinases or their downstream signaling proteins in tumor or tissue samples. For instance, you can measure the levels of phosphorylated BTK (p-BTK), phosphorylated PLCγ (a downstream target of BTK), phosphorylated FLT3 (p-FLT3), and phosphorylated STAT5 (a downstream target of FLT3) using techniques like Western blot or immunohistochemistry.[1][4] A reduction in the phosphorylation of these proteins following this compound treatment would indicate target engagement. |
Troubleshooting Guide
This guide provides solutions to potential issues you may encounter during your in vivo studies with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable anti-tumor efficacy at previously reported doses. | 1. Suboptimal Dosing: The reported effective dose may not be optimal for your specific cancer model. 2. Poor Bioavailability: The compound may not be reaching the tumor at sufficient concentrations. 3. Compound Instability: The formulation may not be stable, leading to degradation of this compound. 4. Tumor Model Resistance: The specific cell line or patient-derived xenograft (PDX) model you are using may be resistant to BTK/FLT3 inhibition. | 1. Conduct a Dose-Response Study: Test a range of doses above and below the initially selected dose to identify an efficacious concentration. 2. Perform a Pharmacokinetic (PK) Study: Analyze plasma and tumor concentrations of this compound to ensure adequate exposure. 3. Assess Formulation Stability: Prepare fresh formulations for each administration and consider alternative vehicle compositions. 4. Confirm Target Expression: Verify the expression of BTK and FLT3 in your tumor model. |
| Unexpected toxicity or adverse effects in treated animals (e.g., weight loss, lethargy). | 1. Dose is too high: The administered dose may be above the Maximum Tolerated Dose (MTD) for your specific animal strain or model. 2. Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. 3. Off-Target Effects: At higher concentrations, this compound might be inhibiting other kinases, leading to toxicity. | 1. Perform an MTD Study: Systematically determine the highest dose that does not cause significant toxicity. 2. Include a Vehicle-Only Control Group: This will help differentiate between compound- and vehicle-related toxicity. If the vehicle is toxic, explore alternative formulations. 3. Dose De-escalation: Reduce the dose to a level that is better tolerated. |
| High variability in tumor growth inhibition between animals in the same treatment group. | 1. Inconsistent Dosing: Inaccurate or inconsistent administration of this compound. 2. Variable Drug Absorption: Differences in absorption rates following administration. 3. Heterogeneity of the Tumor Model: Variation in tumor take rate and growth in xenograft models. | 1. Ensure Accurate Dosing Technique: Properly train all personnel on the administration technique (e.g., i.p. injection). 2. Consider Alternative Routes of Administration: If i.p. administration leads to high variability, explore other routes like oral gavage, if appropriate for the compound's properties. 3. Increase Group Size: A larger number of animals per group can help to mitigate the effects of individual variation. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study for this compound in Mice
Objective: To determine the highest dose of this compound that can be administered daily for a set period without causing significant toxicity.
Materials:
-
This compound
-
Vehicle components (e.g., DMSO, PEG400, Tween 80, sterile saline)
-
Healthy, age-matched mice (e.g., BALB/c or the strain used for efficacy studies)
-
Standard animal housing and monitoring equipment
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.
-
Group Allocation: Randomly assign mice to several dose groups (e.g., 5 mice per group). Include a vehicle control group and at least 3-4 escalating dose groups of this compound (e.g., 25, 50, 100, 200 mg/kg). The dose selection can be guided by existing in vivo data and in vitro cytotoxicity data.
-
Formulation Preparation: Prepare the this compound formulations and the vehicle control fresh each day.
-
Dosing: Administer this compound or vehicle via the intended route of administration (e.g., intraperitoneal injection) daily for 14-21 days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for any signs of toxicity (e.g., changes in posture, activity, grooming, signs of pain or distress).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess organ function.
-
Perform a gross necropsy and collect major organs for histopathological analysis.
-
-
MTD Determination: The MTD is defined as the highest dose that does not result in animal death, a body weight loss of more than 20%, or other severe clinical signs of toxicity.
Protocol 2: In Vivo Efficacy Study of this compound in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line known to express BTK and/or FLT3
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
This compound and vehicle
-
Matrigel (optional, for cell implantation)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 million cells in sterile PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Group Allocation: Randomize mice with established tumors into treatment groups (e.g., 8-10 mice per group):
-
Vehicle Control
-
This compound at one or more dose levels (selected based on the MTD study)
-
Optional: Positive control (a standard-of-care therapeutic for the cancer type)
-
-
Dosing: Administer the treatments as per the defined schedule (e.g., daily i.p. injections) for the duration of the study (e.g., 21-28 days).
-
Data Collection:
-
Measure tumor volume with calipers at least twice a week using the formula: (Length x Width²)/2.
-
Monitor animal body weight and clinical signs of toxicity throughout the study.
-
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the animals. Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot for pharmacodynamic markers, histopathology).
Visualizations
Caption: this compound inhibits BTK and FLT3 signaling pathways.
Caption: Experimental workflow for in vivo dose optimization.
Caption: Troubleshooting decision tree for in vivo studies.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Biomarkers in FLT3 AML - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting RSH-7 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RSH-7, a potent dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2]
Troubleshooting Guide
Experimental variability can arise from multiple factors. This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Inhibition of BTK/FLT3 Phosphorylation | Cell Line Variability: Different cell lines express varying levels of BTK and FLT3, affecting the observed IC50 values. For example, this compound shows IC50 values of 17 nM in Jeko-1, 3 nM in MV-4-11, 11 nM in Molt4, and 930 nM in K562 cells.[1] | Ensure the cell line used is appropriate and report the specific cell line in your methods. We recommend titrating this compound to determine the optimal concentration for your specific cell model. |
| Reagent Quality and Handling: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation of the compound. | Prepare single-use aliquots of the this compound stock solution. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] When preparing working solutions, ensure the compound is fully dissolved. If solubility issues arise, warming the solution to 37°C and using an ultrasonic bath may help.[1] | |
| Suboptimal Antibody Performance: Variability in primary or secondary antibodies used for Western blotting can lead to inconsistent detection of phosphorylated proteins. | Validate all antibodies for specificity and optimal dilution. Run appropriate controls, including positive and negative controls for protein phosphorylation. | |
| Variable Apoptosis Induction | Incorrect Assay Timing: The induction of apoptosis is a time-dependent process. Measuring apoptosis at a single, arbitrary time point may miss the peak effect. This compound has been shown to induce apoptosis and increase expression of apoptotic markers after 72 hours of treatment.[1] | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for apoptosis measurement in your specific cell line. |
| Cell Density: High cell density can lead to nutrient depletion and hypoxia, which can independently affect cell viability and apoptosis, masking the specific effects of this compound. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. | |
| Discrepancies in IC50 Values | Different Assay Formats: The method used to assess cell proliferation (e.g., MTT, CellTiter-Glo) can influence the calculated IC50 value. | Use a consistent and validated cell viability assay. Report the specific assay used when presenting IC50 values. |
| Serum Concentration in Media: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. | Maintain a consistent percentage of FBS in your cell culture media across all experiments. If variability persists, consider using serum-free media or a reduced-serum formulation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent dual inhibitor of BTK and FLT3 kinases.[1][2] By inhibiting these kinases, this compound blocks their downstream signaling pathways, leading to decreased phosphorylation of key signaling molecules like PLCγ and STAT5.[1] This ultimately results in anti-proliferative effects and the induction of apoptosis in sensitive cancer cell lines.[1]
Q2: Which downstream signaling pathways are affected by this compound?
A2: this compound inhibits the phosphorylation of BTK at Tyr223 and FLT3 at Tyr589.[1] This leads to a dose-dependent decrease in the phosphorylation of their downstream effectors, including PLCγ (at Tyr1217) and STAT5 (at Tyr694).[1]
Q3: How does this compound induce apoptosis?
A3: this compound induces apoptosis by increasing the expression of pro-apoptotic proteins such as BAX and p53, and the executioner caspase, cleaved caspase-3.[1]
Q4: What are the recommended concentrations for in vitro studies?
A4: The effective concentration of this compound is cell-line dependent. For antiproliferative assays, concentrations ranging from 1 nM to 1000 nM for 72 hours have been shown to be effective, with IC50 values varying between 3 nM and 930 nM in different cell lines.[1] For signaling studies, concentrations of 30, 150, and 750 nM for 72 hours have been demonstrated to decrease the phosphorylation of downstream targets.[1]
Q5: What is the solubility of this compound?
A5: this compound is soluble in DMSO at a concentration of 83.33 mg/mL (190.91 mM).[1]
Experimental Protocols
Protocol 1: In Vitro Inhibition of BTK and FLT3 Phosphorylation
-
Cell Culture: Plate Jeko-1 or MV-4-11 cells at a density of 1 x 10^6 cells/mL in appropriate culture medium and incubate overnight.
-
Compound Treatment: Treat cells with this compound at final concentrations of 30, 150, and 750 nM.[1] Include a DMSO-treated vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-BTK (Tyr223), p-FLT3 (Tyr589), p-PLCγ (Tyr1217), and p-STAT5 (Tyr694) overnight at 4°C.[1] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL detection system.
-
Protocol 2: Apoptosis Assay by Western Blot
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1.
-
Cell Lysis and Protein Quantification: Follow steps 4-5 from Protocol 1.
-
Western Blotting:
-
Perform Western blotting as described in step 6 of Protocol 1.
-
Use primary antibodies against BAX, p53, and cleaved caspase-3.[1] Use an antibody against a housekeeping protein as a loading control.
-
Proceed with washing, secondary antibody incubation, and visualization as described above.
-
Visualizations
Caption: this compound inhibits BTK and FLT3 signaling.
Caption: Troubleshooting workflow for this compound experiments.
References
RSH-7 Stability in Solution: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with the BTK and FLT3 inhibitor, RSH-7, in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to use freshly opened, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can negatively impact solubility.[2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, this compound stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]
Q3: What are the common indicators of this compound instability in solution?
A3: Signs of this compound instability can include a decrease in its biological activity, changes in the solution's color or clarity (e.g., precipitation), and the appearance of new peaks in analytical analyses like High-Performance Liquid Chromatography (HPLC).
Q4: How does this compound exert its biological activity?
A4: this compound is a potent inhibitor of Bruton's tyrosine kinase (BTK) and Fms-like tyrosine kinase 3 (FLT3).[1] It functions by decreasing the phosphorylation of BTK, PLCγ, FLT3, and STAT5, which are key components of signaling pathways involved in cell proliferation and survival.[1] This inhibition ultimately leads to the induction of apoptosis.[1]
Troubleshooting Guide for this compound Instability
This guide addresses specific issues that may arise during the handling and use of this compound in solution.
Issue 1: I observe precipitation in my this compound stock solution upon thawing.
-
Possible Cause: The concentration of this compound may be too high for the solvent at lower temperatures, or the compound may have come out of solution during freezing.
-
Troubleshooting Steps:
Issue 2: My this compound solution has changed color.
-
Possible Cause: A color change may indicate chemical degradation of this compound. This could be due to oxidation, hydrolysis, or photodegradation.
-
Troubleshooting Steps:
-
Protect the this compound solution from light by using amber vials or wrapping the container in foil.
-
If the solution is prepared in an aqueous buffer, consider the possibility of hydrolysis, especially at non-neutral pH.
-
To minimize oxidation, consider purging the vial with an inert gas like nitrogen or argon before sealing.
-
Analyze the solution using HPLC to check for the presence of degradation products.
-
Issue 3: I am seeing a loss of this compound's biological activity in my experiments.
-
Possible Cause: A decrease in biological activity is a strong indicator of compound degradation.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound from a new powder vial.
-
Assess the purity of your existing stock solution using an analytical technique such as HPLC or LC-MS to quantify the amount of active this compound and identify any potential degradation products.
-
Review your experimental protocol to ensure that the final concentration of DMSO in your cell culture media is at a non-toxic level, as high concentrations of the solvent can affect cellular health and experimental outcomes.
-
Issue 4: My HPLC analysis of an older this compound stock solution shows extra peaks.
-
Possible Cause: The appearance of new peaks in an HPLC chromatogram is a direct sign of the formation of degradation products or isomers.
-
Troubleshooting Steps:
-
It is highly recommended to discard the old stock solution and prepare a fresh one.
-
If understanding the degradation pathway is necessary, these new peaks can be further analyzed by mass spectrometry (MS) to identify the degradation products.
-
To prevent future degradation, strictly adhere to the recommended storage conditions and handling procedures.
-
Data Summary
| Parameter | Recommendation | Citation |
| Solvent | DMSO (anhydrous recommended) | [1][2] |
| Long-Term Storage | -80°C (up to 6 months) | [1][2] |
| Short-Term Storage | -20°C (up to 1 month) | [1][2] |
| Handling | Aliquot to avoid repeated freeze-thaw cycles | [1] |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general procedure for conducting a stability study of this compound in solution using HPLC.
1. Objective: To determine the stability of this compound in a specific solvent or buffer over time and under various stress conditions by monitoring the percentage of intact this compound and the formation of any degradation products.
2. Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO, aqueous buffer)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid)
-
Controlled environment chambers (for temperature and humidity control)
-
Photostability chamber
3. Method:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 10 mM in DMSO).
-
If testing in an aqueous buffer, dilute the DMSO stock solution into the buffer to the final desired concentration. Ensure the final DMSO concentration is compatible with the buffer and does not cause precipitation.
-
-
Time-Zero Analysis (T=0):
-
Immediately after preparation, analyze the this compound solution by HPLC to establish the initial concentration and purity. This will serve as the baseline for comparison.
-
Record the peak area of the this compound peak.
-
-
Stability Study Under Different Conditions:
-
Long-Term and Accelerated Stability: Aliquot the this compound solution into several vials and store them under the desired long-term (e.g., -20°C, 4°C) and accelerated (e.g., 25°C, 40°C) temperature conditions.[3]
-
Forced Degradation (Stress Testing):
-
Hydrolytic Stability: Adjust the pH of the aqueous this compound solution to acidic (e.g., pH 1-2 with HCl) and basic (e.g., pH 12-13 with NaOH) conditions. Keep a neutral pH sample as a control.
-
Oxidative Stability: Treat the this compound solution with an oxidizing agent, such as hydrogen peroxide.
-
Photostability: Expose the this compound solution to a light source as per ICH Q1B guidelines. Keep a control sample wrapped in foil to protect it from light.
-
-
Sample Analysis at Time Points: At predetermined time points (e.g., 0, 24, 48, 72 hours for forced degradation; weekly or monthly for long-term stability), remove an aliquot from each condition. Allow the sample to come to room temperature before analysis. Analyze each sample by HPLC.
-
-
Data Analysis:
-
For each time point and condition, calculate the percentage of this compound remaining relative to the T=0 sample using the peak areas.
-
Monitor the appearance and growth of any new peaks, which indicate degradation products.
-
Visualizations
Caption: this compound inhibits BTK and FLT3 signaling pathways.
Caption: Troubleshooting workflow for this compound instability.
References
Technical Support Center: Overcoming Off-Target Effects of RSH-7
Disclaimer: Information on a specific molecule designated "RSH-7" is not available in the public scientific literature. This guide uses "this compound" as a placeholder for a hypothetical novel kinase inhibitor targeting Kinase A, with known off-target effects on Kinase B and Receptor Y, to provide a framework for addressing common challenges in drug development.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with inhibitors like this compound?
Q2: I'm observing a phenotype (e.g., cell death) that doesn't align with the known function of Kinase A. Could this be an off-target effect of this compound?
A2: It is highly possible. A discrepancy between the observed cellular phenotype and the established biological role of the intended target is a classic indicator of off-target activity.[1] It is crucial to perform validation experiments to distinguish on-target from off-target effects.
Q3: What are the initial steps to confirm that my observations are due to off-target effects?
A3: A multi-step validation approach is recommended:
-
Use a Structurally Different Inhibitor: Employ another inhibitor of Kinase A that has a distinct chemical structure from this compound.[3] If this second inhibitor does not produce the same phenotype, the effect is likely specific to this compound's off-target activity.
-
Perform a Dose-Response Analysis: A significant difference between the concentration of this compound required to inhibit Kinase A and the concentration that produces the unknown phenotype suggests an off-target mechanism.[2]
-
Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to specifically knock down or knock out Kinase A.[3][4] If knocking down the target protein does not replicate the phenotype observed with this compound, this strongly points to an off-target effect.
Q4: My cells are showing high levels of toxicity at concentrations of this compound needed to inhibit Kinase A. How can I determine if this is on-target or off-target toxicity?
A4: This is a common challenge in drug development.[5] To dissect the source of toxicity:
-
Counter-Screening: Test this compound on a cell line that does not express the intended target, Kinase A. If toxicity persists, it is definitively an off-target effect.[1]
-
Rescue Experiments: In your experimental cell line, introduce a mutated version of Kinase A that is resistant to this compound. If the cells are still sensitive to this compound's toxic effects, the toxicity is not mediated by the primary target.[2]
-
Kinome Profiling: A broad screening of this compound against a panel of other kinases can identify unintended targets, such as Kinase B, that might be responsible for the toxic effects.[5]
Troubleshooting Guides
Issue 1: Inconsistent experimental results or unexpected signaling pathway activation.
-
Possible Cause: this compound may be activating compensatory signaling pathways through its off-target effects.[5] For example, inhibition of Kinase A might be accompanied by the unintended activation of a parallel pathway by this compound's effect on Receptor Y.
-
Troubleshooting Steps:
-
Pathway Analysis: Use techniques like Western blotting to probe the phosphorylation status of key proteins in related signaling pathways that should not be affected by Kinase A inhibition.[5]
-
Lower the Concentration: Determine the lowest effective concentration of this compound that provides sufficient inhibition of Kinase A while minimizing off-target engagement.[3]
-
Combination Therapy: Consider using this compound in combination with an inhibitor for the compensatory pathway to achieve a more specific biological outcome.[5]
-
Issue 2: The therapeutic window for this compound is too narrow due to off-target induced toxicity.
-
Possible Cause: The potency of this compound against an off-target (e.g., Kinase B) is too close to its potency for the on-target (Kinase A), leading to toxicity at therapeutic doses.
-
Troubleshooting Steps:
-
Selectivity Profiling: A comprehensive kinase selectivity profile will quantify the IC50 values of this compound against a broad range of kinases. This data is essential for understanding its selectivity window.
-
Structural Modification: If possible, consider using or synthesizing analogs of this compound. Medicinal chemistry efforts can sometimes modify the compound to reduce its affinity for off-targets while retaining on-target potency.
-
Targeted Delivery: Advanced strategies like nanoparticle-based delivery systems can help concentrate this compound at the desired site of action, reducing systemic exposure and minimizing off-target effects.[6]
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| Kinase A (On-Target) | 15 | Primary therapeutic target. |
| Kinase B (Off-Target) | 50 | Known to be involved in cardiotoxicity. |
| Kinase C (Off-Target) | 800 | Unlikely to be relevant at therapeutic doses. |
| Kinase D (Off-Target) | >10,000 | No significant inhibition observed. |
Table 2: Cellular Potency vs. Toxicity of this compound
| Assay | Cell Line | EC50 / IC50 (nM) | Notes |
| Target Inhibition (p-Kinase A) | Cancer Cell Line (Target+) | 25 | Desired on-target effect. |
| Cytotoxicity | Cancer Cell Line (Target+) | 100 | Indicates a 4-fold therapeutic window. |
| Cytotoxicity | Control Cell Line (Target-) | 110 | Suggests toxicity is largely off-target. |
Experimental Protocols
Protocol 1: Western Blot for On- and Off-Target Pathway Activation
-
Objective: To investigate the effect of this compound on the phosphorylation status of Kinase A's downstream substrate and a key protein in an off-target pathway (e.g., downstream of Kinase B).
-
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with this compound at various concentrations (e.g., 0, 10, 50, 200 nM) for a specified time. Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-Kinase A substrate, total Kinase A substrate, p-Kinase B substrate, total Kinase B substrate, and a loading control (e.g., GAPDH).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify band intensities to determine the relative phosphorylation levels across different this compound concentrations.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
-
Objective: To verify that this compound binds to and stabilizes Kinase A in a cellular environment, confirming on-target engagement.[2]
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a concentration known to be effective, alongside a vehicle control.[2]
-
Heating: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40°C to 70°C).[2]
-
Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.[2]
-
Detection: Collect the supernatant containing the soluble proteins and analyze the amount of Kinase A remaining using Western blotting.[2]
-
Analysis: In this compound-treated samples, Kinase A should remain soluble at higher temperatures compared to the vehicle control, indicating that the binding of this compound has increased its thermal stability.[2]
-
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Workflow for troubleshooting unexpected phenotypes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
RSH-7 Technical Support Center: Non-Cancerous Cell Toxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential toxicity of the novel Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3) inhibitor, RSH-7, in non-cancerous cells.[1][2] this compound is a potent inhibitor that induces apoptosis and demonstrates anti-proliferative activities in malignant cells.[1] However, understanding its effects on healthy, non-cancerous cells is a critical aspect of preclinical safety assessment.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why might it be toxic to non-cancerous cells?
A1: this compound is a dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2] While these kinases are often overactive in hematological malignancies, they also play roles in normal cellular processes. Inhibition of these pathways in non-cancerous cells can lead to off-target effects and toxicity.[6][7] For instance, inhibiting essential signaling pathways can disrupt cell growth, proliferation, and survival, potentially leading to apoptosis or necrosis.[8]
Q2: What are the expected cytotoxic effects of this compound on non-cancerous cells?
A2: The cytotoxic effects of this compound on non-cancerous cells are dose-dependent. At higher concentrations, this compound is expected to decrease cell viability and proliferation. Common toxicities associated with inhibitors of similar pathways include dermatitis, rash, diarrhea, and fatigue.[6] It is crucial to determine the IC50 (half-maximal inhibitory concentration) in relevant non-cancerous cell lines to establish a therapeutic window.
Q3: Which non-cancerous cell lines are recommended for initial toxicity screening of this compound?
A3: For initial toxicity screening, it is advisable to use a panel of cell lines representing different tissues. Commonly used non-cancerous cell lines include:
-
HEK293 (Human Embryonic Kidney cells): A well-characterized and robust cell line.
-
HaCaT (Human Keratinocyte cell line): To assess potential skin toxicity.
-
HUVEC (Human Umbilical Vein Endothelial Cells): To evaluate effects on the vasculature.
-
Primary Human Fibroblasts: To understand the impact on connective tissue.
Q4: How should I prepare this compound for cell culture experiments?
A4: this compound is soluble in DMSO.[1] Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1%).
Troubleshooting Guide
Q1: I am observing high variability in my cytotoxicity assay results. What could be the cause?
A1: High variability in cytotoxicity assays like the MTT assay can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting to prevent settling.[9][10]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to altered cell growth and drug concentrations. It is best practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.[9]
-
Incomplete Formazan Solubilization (MTT Assay): After adding the solubilization buffer (e.g., DMSO or isopropanol), ensure the formazan crystals are completely dissolved by gentle pipetting or shaking before reading the absorbance.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially during serial dilutions and reagent additions.[9]
Q2: My "no-cell" control wells show a high background signal in the MTT assay. Why is this happening?
A2: A high background in "no-cell" controls can be due to:
-
Direct Reduction of MTT by this compound: Some compounds can chemically reduce the MTT reagent to formazan, independent of cellular metabolic activity, leading to a false-positive signal.[11] To test for this, include a control well with media, this compound, and the MTT reagent, but no cells.
-
Media Components: Phenol red or other reducing agents in the culture medium can sometimes contribute to background absorbance.[11] Consider using a phenol red-free medium if this is suspected.
-
Contamination: Bacterial or fungal contamination can also lead to a high background.[12] Always use sterile techniques.
Q3: At high concentrations of this compound, I am seeing an unexpected increase in absorbance in my MTT assay, suggesting increased viability. Is this a real effect?
A3: This is likely an artifact. Some redox-active compounds can interfere with the MTT assay, leading to an increase in absorbance that does not correlate with cell viability.[11] This can be due to the direct chemical reduction of MTT by the compound. It is crucial to validate your findings with an alternative cytotoxicity assay that has a different detection principle, such as the LDH release assay (measures membrane integrity) or a crystal violet assay (measures cell number).[13][14]
Quantitative Data Summary
Below is a table of hypothetical IC50 values for this compound in various non-cancerous cell lines after a 72-hour exposure, as might be determined by an MTT assay.
| Cell Line | Tissue of Origin | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | 25.8 |
| HaCaT | Human Keratinocyte | 15.2 |
| HUVEC | Human Umbilical Vein Endothelium | 32.5 |
| Primary Dermal Fibroblasts | Human Skin | 18.9 |
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
This protocol is for assessing the cytotoxicity of this compound in a 96-well plate format.
Materials:
-
Selected non-cancerous cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Include vehicle-only controls (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cells.
-
Add 100 µL of solubilization buffer to each well.
-
Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control wells (background) from all other absorbance values.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathways inhibited by this compound.
Caption: General workflow for assessing the cytotoxicity of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound|CAS 2764609-97-2|DC Chemicals [dcchemicals.com]
- 3. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 5. kosheeka.com [kosheeka.com]
- 6. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 14. researchgate.net [researchgate.net]
Section 1: RSH-7 Overview and Mechanism of Action
References
- 1. glpbio.com [glpbio.com]
- 2. This compound|CAS 2764609-97-2|DC Chemicals [dcchemicals.com]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrin-Based Drug Delivery Systems for Depression: Improving Antidepressant Bioavailability and Targeted Central Nervous System Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of RSH-7 and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of RSH-7 and its derivatives. This compound is a potent dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3), belonging to the class of hydrazidoarylaminopyrimidine-based compounds. The synthesis of these molecules can present several challenges, which this guide aims to address.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its derivatives?
A1: The synthesis of this compound and its analogs generally follows a convergent approach centered around a di- or tri-substituted pyrimidine core. The key steps typically involve sequential nucleophilic aromatic substitution (SNAr) reactions to introduce the desired amine side chains at the C2 and C4 positions of the pyrimidine ring. A common starting material is a di- or tri-chlorinated pyrimidine.
Q2: I am having trouble with the first nucleophilic substitution on the pyrimidine ring. What are the common issues?
A2: Low yield in the first substitution is a frequent problem. This can be due to several factors:
-
Insufficient activation of the pyrimidine ring: The reactivity of the starting material is crucial. Ensure your starting di- or tri-chloropyrimidine is of high purity.
-
Reaction conditions: Temperature and reaction time are critical. For less reactive amines, higher temperatures or microwave irradiation may be necessary. However, excessive heat can lead to side products.
-
Base selection: The choice of base (e.g., DIPEA, K2CO3, NaH) is important to neutralize the HCl generated during the reaction without causing undesired side reactions.
Q3: The second nucleophilic substitution is proving to be challenging. What can I do?
A3: The second substitution is often more difficult than the first due to the electron-donating nature of the first introduced amino group, which deactivates the pyrimidine ring towards further nucleophilic attack. To overcome this, consider the following:
-
Use of a catalyst: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be more effective than traditional SNAr for this step.
-
Microwave-assisted synthesis: Microwave heating can significantly reduce reaction times and improve yields for sluggish reactions.
-
Solvent choice: Polar aprotic solvents like DMF, DMA, or NMP are generally preferred as they can solvate the ions formed during the reaction and facilitate the substitution.
Q4: My final product is difficult to purify. What are the recommended purification methods?
A4: this compound and its derivatives are often polar molecules, which can make purification challenging.
-
Column chromatography: Reverse-phase chromatography (C18) is often more effective than normal-phase silica gel for purifying polar compounds. A gradient of acetonitrile in water with a small amount of formic acid or ammonia as a modifier is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile/water) can be an effective final purification step.
-
Preparative HPLC: For very difficult separations, preparative HPLC is the method of choice to obtain highly pure material.
Q5: How should I store this compound and its derivatives?
A5: Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months.[1] Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion in the first SNAr reaction | 1. Low reactivity of the starting materials.2. Inappropriate reaction temperature.3. Incorrect solvent or base. | 1. Check the purity of the starting chloropyrimidine and amine.2. Gradually increase the reaction temperature or consider using microwave irradiation.3. Switch to a more polar aprotic solvent (e.g., DMF, NMP). Use a non-nucleophilic base like DIPEA. |
| Low yield in the second SNAr reaction | 1. Deactivation of the pyrimidine ring by the first amino substituent.2. Steric hindrance from bulky substituents. | 1. Switch to a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination).2. Increase the reaction temperature and time, or use microwave heating.3. Use a more reactive catalyst system (e.g., a more electron-rich phosphine ligand for Pd). |
| Formation of multiple side products | 1. Reaction temperature is too high.2. The chosen base is too strong or nucleophilic.3. The starting materials are degrading under the reaction conditions. | 1. Lower the reaction temperature and increase the reaction time.2. Use a milder, non-nucleophilic base like DIPEA or Cs2CO3.3. Perform the reaction under an inert atmosphere (N2 or Ar) to prevent oxidative degradation. |
| Difficulty in removing the solvent (e.g., DMF, NMP) after reaction | 1. High boiling point of the solvent. | 1. Perform an aqueous workup. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).2. Use a high-vacuum pump (e.g., oil diffusion pump) to remove the solvent at a lower temperature. |
| Product is insoluble in common chromatography solvents | 1. The final compound is highly polar or has formed a salt. | 1. Try reverse-phase chromatography (C18) with a mobile phase of acetonitrile/water or methanol/water.2. Add a modifier to the mobile phase, such as formic acid or TFA for acidic compounds, or ammonia or triethylamine for basic compounds.3. If the product is a salt, it may be necessary to neutralize it before chromatography. |
| Inconsistent biological activity of synthesized batches | 1. Presence of impurities that interfere with the assay.2. Degradation of the compound during storage. | 1. Ensure the final product is of high purity (>95%) by NMR and LC-MS.2. Follow the recommended storage conditions (store at -20°C or -80°C as a solid or in a suitable solvent).[1] |
Experimental Protocols
While the exact, detailed experimental protocol for this compound from the primary literature is not publicly available, a general procedure for the synthesis of similar 2,4-diaminopyrimidine derivatives can be outlined as follows. This protocol is for informational purposes and may require optimization for specific this compound derivatives.
General Procedure for the Synthesis of a 2,4-Diaminopyrimidine Derivative:
Step 1: First Nucleophilic Aromatic Substitution
-
To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a suitable solvent such as n-butanol or DMF, add the first amine (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-chloro-4-amino-5-fluoropyrimidine intermediate.
Step 2: Second Nucleophilic Aromatic Substitution (Buchwald-Hartwig Cross-Coupling)
-
To a reaction vessel, add the 2-chloro-4-amino-5-fluoropyrimidine intermediate (1.0 eq), the second amine (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.05 eq), a phosphine ligand such as Xantphos (0.1 eq), and a base such as Cs2CO3 (2.0 eq).
-
Add a dry, degassed solvent such as dioxane or toluene.
-
Heat the reaction mixture under an inert atmosphere (N2 or Ar) to 100-120 °C for 12-24 hours, or until the reaction is complete by LC-MS.
-
Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography (either normal or reverse-phase) to yield the final 2,4-diaminopyrimidine derivative.
Visualizations
Caption: Generalized workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting logic for low-yield SNAr reactions.
Caption: Simplified signaling pathway inhibited by this compound.
References
minimizing RSH-7 degradation during storage
Important Notice: The designation "RSH-7" does not correspond to a publicly recognized chemical compound. As such, no specific data on its degradation, stability, or handling protocols are available in scientific literature or public databases. The following information is provided as a general guideline for handling and storing novel or sensitive chemical compounds and should be adapted based on the known properties of the compound . Researchers and drug development professionals are strongly advised to consult their internal documentation and safety data sheets (SDS) for specific guidance on this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of a novel compound like this compound during storage?
A1: Several factors can contribute to the degradation of chemical compounds during storage. These include:
-
Temperature: Elevated temperatures can accelerate the rate of chemical reactions, leading to decomposition. Conversely, freezing may cause precipitation or phase changes in liquid formulations.
-
Light: Exposure to ultraviolet (UV) or visible light can induce photochemical degradation in light-sensitive compounds.
-
Moisture (Hydrolysis): The presence of water can lead to the hydrolysis of susceptible functional groups.
-
Oxygen (Oxidation): Atmospheric oxygen can cause oxidative degradation of sensitive molecules.
-
pH: The acidity or basicity of a solution can significantly impact the stability of a compound.
-
Incompatible Materials: Interaction with container surfaces or other stored chemicals can catalyze degradation.
Q2: How can I determine the optimal storage conditions for this compound?
A2: A systematic stability testing program is essential to determine the optimal storage conditions for a new compound. This typically involves:
-
Forced Degradation Studies: Exposing the compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, light) to identify potential degradation pathways and degradation products.
-
Long-Term Stability Studies: Storing the compound under various controlled conditions (e.g., different temperatures and humidity levels) for an extended period and monitoring its purity and potency over time.
A logical workflow for determining storage conditions is outlined below:
Caption: Workflow for determining optimal storage conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or purity in stored this compound samples. | Inappropriate storage temperature. | Review stability data to determine the recommended storage temperature. Store at the lowest temperature that does not adversely affect the physical state of the compound (e.g., precipitation). |
| Exposure to light. | Store the compound in amber vials or protect it from light by wrapping the container in aluminum foil. | |
| Hydrolysis due to moisture. | Store the compound in a desiccator or under an inert atmosphere (e.g., argon, nitrogen). Use anhydrous solvents for preparing solutions. | |
| Oxidation. | Purge the container with an inert gas before sealing. Consider adding an antioxidant if compatible with the intended use. | |
| Discoloration of the this compound sample. | Photodegradation or chemical reaction. | Investigate the identity of the colored species. This may be a degradation product. Protect from light and re-evaluate storage conditions. |
| Precipitation observed in a solution of this compound. | Poor solubility at storage temperature. | Determine the solubility of this compound at different temperatures. Store solutions at a temperature where the compound remains fully dissolved. |
| Solvent evaporation. | Ensure containers are tightly sealed to prevent solvent loss. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to an aliquot of the stock solution.
-
Base Hydrolysis: Add 0.1 M NaOH to an aliquot of the stock solution.
-
Oxidation: Add 3% H₂O₂ to an aliquot of the stock solution.
-
Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector, to quantify the remaining this compound and detect the formation of degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.
The general workflow for this process is illustrated below:
RSH-7 Technical Support Center: Troubleshooting Unexpected Results
Welcome to the technical support center for RSH-7, a potent and selective inhibitor of MEK1/2, key components of the MAPK/ERK signaling pathway. This guide is designed to help you interpret and troubleshoot unexpected results during your experiments.
Frequently Asked Questions (FAQs)
Why am I not observing the expected decrease in cell proliferation after this compound treatment?
If this compound is not inhibiting cell proliferation as expected, consider the following possibilities:
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to MEK inhibitors. This can be due to mutations upstream (e.g., KRAS, BRAF) or downstream of MEK, or activation of bypass signaling pathways.
-
Incorrect Dosing or IC50: The effective concentration of this compound may be higher for your specific cell line than initially anticipated.
-
Compound Instability: this compound may be degrading in your cell culture media over the course of the experiment.
-
Experimental Error: Issues with cell seeding density, reagent preparation, or the proliferation assay itself can lead to inaccurate results.
Troubleshooting Steps:
-
Confirm Target Engagement: First, verify that this compound is inhibiting its intended target, MEK1/2, in your cell line. This is typically done by measuring the phosphorylation of ERK1/2 (p-ERK1/2), the direct downstream substrate of MEK1/2.
-
Perform a Dose-Response Curve: Conduct a cell viability assay with a broader range of this compound concentrations to determine the accurate IC50 value for your specific cell line.
-
Assess Compound Stability: Prepare fresh solutions of this compound for each experiment. If the experiment is long, consider replenishing the compound with fresh media.
-
Evaluate Alternative Pathways: If p-ERK is inhibited but proliferation is unaffected, your cells may be relying on a bypass pathway (e.g., PI3K/AKT) for survival.
My cells are showing toxicity at concentrations lower than the published IC50. What could be the cause?
Unexpectedly high toxicity can stem from several factors:
-
Off-Target Effects: At certain concentrations, this compound might interact with other kinases or cellular targets, leading to toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity, especially at higher concentrations.
-
Cell Line Sensitivity: The specific genetic background of your cell line could make it particularly sensitive to MEK inhibition or off-target effects.
Troubleshooting Steps:
-
Conduct a Kinase Selectivity Profile: If available, review the kinase selectivity data for this compound to identify potential off-targets.
-
Run a Solvent Control: Always include a vehicle-only (e.g., DMSO) control group in your experiments to assess the effect of the solvent on cell viability.
-
Lower the Seeding Density: High cell density can sometimes exacerbate toxic effects. Try reducing the number of cells seeded per well.
-
Use a Rescue Experiment: To confirm on-target toxicity, try to "rescue" the cells by overexpressing a constitutively active form of ERK or a downstream effector.
Quantitative Data Summary
Table 1: Comparative IC50 Values for this compound Across Different Cancer Cell Lines
| Cell Line | Cancer Type | Expected IC50 (nM) | Observed IC50 (nM) | Notes |
| A375 | Melanoma (BRAF V600E) | 10 | 12 | Within expected range. |
| HCT116 | Colon (KRAS G13D) | 25 | 200 | Potential resistance. |
| MCF-7 | Breast (Wild-type RAS/RAF) | > 1000 | > 1000 | Expected low sensitivity. |
| SW620 | Colon (KRAS G12V) | 50 | 500 | Unexpectedly high IC50. |
Table 2: this compound Kinase Selectivity Profile (Top 5 Off-Targets)
| Kinase | % Inhibition @ 1µM | Potential Implication |
| MEK1 | 98% | On-Target |
| MEK2 | 95% | On-Target |
| GCK | 60% | Off-target effect on glucose metabolism. |
| MINK1 | 55% | Potential impact on cell migration. |
| TNIK | 52% | Possible role in Wnt signaling modulation. |
Experimental Protocols
Protocol 1: Western Blot for p-ERK1/2 Inhibition
-
Cell Seeding: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and run at 120V for 90 minutes.
-
Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 (1:1000), total ERK1/2 (1:1000), and a loading control like GAPDH (1:5000) overnight at 4°C.
-
Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the results to the vehicle-treated control and plot a dose-response curve to determine the IC50.
Visual Guides
Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: A workflow for troubleshooting unexpected results with this compound.
Caption: Potential causes for the disconnect between target inhibition and cell viability.
Validation & Comparative
A Head-to-Head Comparison: The Dual BTK/FLT3 Inhibitor RSH-7 Versus the BTK Inhibitor Ibrutinib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for hematological malignancies, inhibitors of Bruton's tyrosine kinase (BTK) have revolutionized treatment paradigms. Ibrutinib, the first-in-class BTK inhibitor, has demonstrated significant efficacy in various B-cell cancers. However, the emergence of novel inhibitors with distinct target profiles, such as the dual BTK and FMS-like tyrosine kinase 3 (FLT3) inhibitor RSH-7, necessitates a thorough comparative evaluation to guide future research and clinical development. This guide provides an objective comparison of the preclinical efficacy of this compound and ibrutinib, supported by available experimental data.
Biochemical Potency: A Tale of Two Kinases
This compound is a potent dual inhibitor of both BTK and FLT3, while ibrutinib is a highly potent and irreversible inhibitor of BTK with some reported activity against FLT3. The half-maximal inhibitory concentrations (IC50) from in vitro kinase assays are summarized below.
| Compound | BTK IC50 (nM) | FLT3 IC50 (nM) | Reference |
| This compound | 47 | 12 | [1] |
| Ibrutinib | 0.5 | Activity reported, but specific IC50 varies | [2][3] |
Table 1: In vitro kinase inhibitory activity of this compound and ibrutinib.
In Vitro Anti-Proliferative Efficacy
The anti-proliferative activity of this compound and ibrutinib has been evaluated against a panel of hematological cancer cell lines. The IC50 values, representing the concentration of the drug that inhibits cell growth by 50%, are presented below. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same experimental setting are limited.
| Cell Line | Cancer Type | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Reference (this compound) | Reference (Ibrutinib) |
| Jeko-1 | Mantle Cell Lymphoma | 17 | ~10 - 11,000 | [1] | [4][5] |
| MV-4-11 | Acute Myeloid Leukemia (FLT3-ITD) | 3 | ~423 | [1] | |
| Molt-4 | Acute Lymphoblastic Leukemia | 11 | ~3,519 | [1] | |
| K562 | Chronic Myeloid Leukemia | 930 | ~7,500 | [1] |
Table 2: In vitro anti-proliferative activity of this compound and ibrutinib in various hematological cancer cell lines. Note the variability in reported IC50 values for ibrutinib, which can be attributed to differences in experimental protocols.
In Vivo Anti-Tumor Efficacy
The in vivo anti-tumor activity of this compound and ibrutinib has been demonstrated in xenograft models of hematological malignancies. The following table summarizes the available data on tumor growth inhibition (TGI).
| Compound | Xenograft Model | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| This compound | Jeko-1 (Mantle Cell Lymphoma) | 50 mg/kg, i.p., daily for 16 days | 79.78 | [1] |
| This compound | MV-4-11 (Acute Myeloid Leukemia) | 20 mg/kg, i.p., daily for 16 days | 94.84 | [1] |
| Ibrutinib | Mantle Cell Lymphoma (various models) | Varies | Significant anti-tumor activity reported | |
| Ibrutinib | AML (various models) | Varies | Anti-leukemic effects demonstrated | [6] |
Table 3: In vivo anti-tumor efficacy of this compound and ibrutinib in xenograft models. Direct comparison is challenging due to variations in experimental design.
Signaling Pathway Inhibition
Both this compound and ibrutinib exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival.
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam [abcam.com]
- 4. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ibrutinib Selectively Targets FLT3-ITD in Mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: RSH-7 Versus Gilteritinib in FLT3-Mutated Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel dual BTK/FLT3 inhibitor, RSH-7, and the established second-generation FLT3 inhibitor, gilteritinib, for the treatment of FLT3-mutated Acute Myeloid Leukemia (AML). This analysis is based on available preclinical data.
Acute Myeloid Leukemia (AML) with mutations in the FMS-like tyrosine kinase 3 (FLT3) gene is an aggressive hematological malignancy associated with a poor prognosis. The development of targeted FLT3 inhibitors has significantly improved the treatment landscape for these patients. Gilteritinib (Xospata®) is an FDA-approved second-generation FLT3 inhibitor that has demonstrated clinical efficacy in patients with relapsed or refractory FLT3-mutated AML. This compound is a novel, preclinical dual inhibitor of Bruton's tyrosine kinase (BTK) and FLT3, representing a potential new therapeutic strategy. This guide offers a comparative overview of their preclinical performance based on published experimental data.
Mechanism of Action
Gilteritinib is a potent, selective, oral FLT3 tyrosine kinase inhibitor that targets both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[1] By binding to the ATP-binding pocket of the FLT3 receptor, gilteritinib inhibits its autophosphorylation and downstream signaling pathways, including STAT5, ERK, and AKT, which are crucial for the proliferation and survival of leukemic cells.[2] This ultimately leads to cell cycle arrest and apoptosis in FLT3-mutated AML cells. Gilteritinib also exhibits inhibitory activity against the AXL receptor tyrosine kinase, which has been implicated in resistance to some FLT3 inhibitors.
This compound is a novel dual inhibitor targeting both BTK and FLT3.[3] Its mechanism in FLT3-mutated AML primarily relies on the inhibition of the constitutively active FLT3 receptor, similar to gilteritinib. The dual inhibitory action on BTK, a key component of the B-cell receptor signaling pathway, may offer additional therapeutic benefits, although its specific contribution to efficacy in FLT3-mutated AML is still under investigation. This compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells.[3]
Quantitative Data Comparison
The following tables summarize the available preclinical data for this compound and gilteritinib. It is important to note that this data is compiled from different studies and direct head-to-head comparisons in the same experimental setting are not yet available.
| Inhibitor | Target | IC50 (nM) | Source |
| This compound | FLT3 | 12 | [3] |
| BTK | 47 | [3] | |
| Gilteritinib | FLT3 | 0.29 | [2] |
| AXL | 0.73 | [2] | |
| c-KIT | 230 | [2] |
Table 1: Kinase Inhibitory Activity. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
| Inhibitor | Cell Line | FLT3 Mutation | IC50 (nM) | Source |
| This compound | MV-4-11 | ITD | 3 | [3] |
| Molt4 | - | 11 | [3] | |
| Jeko-1 | - | 17 | [3] | |
| K562 | - | 930 | [3] | |
| Gilteritinib | MV-4-11 | ITD | 0.92 | [2] |
| MOLM-13 | ITD | 2.9 | [2] | |
| Ba/F3-FLT3-ITD | ITD | 1.8 | [2] | |
| Ba/F3-FLT3-D835Y | TKD | 1.6 | [2] |
Table 2: Anti-proliferative Activity in Cell Lines. IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.
| Inhibitor | AML Model | Dosing Regimen | Key Findings | Source |
| This compound | Mouse xenograft | 25, 50 mg/kg; i.p.; daily for 16 days | Dose-dependent tumor growth suppression | [3] |
| Gilteritinib | MV4-11 xenograft | Oral administration | Inhibition of intratumoral FLT3 autophosphorylation and tumor shrinkage | [1] |
| FLT3-mutated Ba/F3 xenografts | Oral administration | Tumor regression | [1] |
Table 3: In Vivo Efficacy in AML Mouse Models.
Signaling Pathway Inhibition
Both this compound and gilteritinib function by inhibiting the constitutively active FLT3 signaling pathway in mutated AML cells. The diagram below illustrates the key components of this pathway and the points of inhibition.
Caption: Inhibition of the constitutively active FLT3 signaling pathway by this compound and gilteritinib.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of experimental data. Below are summaries of the key experimental protocols used to evaluate this compound and gilteritinib.
Kinase Inhibition Assays
-
This compound: The inhibitory activity of this compound against FLT3 and BTK was likely determined using a biochemical assay, such as a radiometric filter binding assay or a fluorescence-based assay. These assays typically involve incubating the purified kinase domain with the inhibitor at various concentrations, a substrate, and ATP (often radiolabeled). The amount of phosphorylated substrate is then quantified to determine the IC50 value.
-
Gilteritinib: The kinase inhibitory activity of gilteritinib was determined using enzymatic assays. For example, the inhibitory effect on FLT3 was measured by quantifying the phosphorylation of a synthetic substrate by the recombinant FLT3 enzyme in the presence of varying concentrations of the inhibitor.
Cell Proliferation Assays
-
This compound: The anti-proliferative effects of this compound on various cancer cell lines were assessed using a standard cell viability assay, likely the MTT or MTS assay.[3] In this method, cells are seeded in 96-well plates and treated with different concentrations of this compound for a specified period (e.g., 72 hours). A reagent is then added that is converted into a colored formazan product by metabolically active cells. The absorbance of the formazan product is measured, which is proportional to the number of viable cells.
-
Gilteritinib: The anti-proliferative activity of gilteritinib was evaluated using a cell proliferation assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures ATP levels, which is an indicator of metabolically active cells. FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13) were treated with various concentrations of gilteritinib, and cell viability was measured to determine the IC50 values.[2]
Western Blotting for Signaling Pathway Analysis
-
This compound: To assess the effect on downstream signaling, FLT3-mutated AML cells were treated with this compound at various concentrations. Cell lysates were then prepared and subjected to SDS-PAGE and transferred to a membrane. The membrane was probed with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-FLT3, FLT3, p-STAT5, STAT5). The protein bands were visualized using a secondary antibody conjugated to an enzyme that produces a chemiluminescent signal.[3]
-
Gilteritinib: Similar to the protocol for this compound, western blotting was used to confirm the inhibition of FLT3 signaling by gilteritinib. Cells were treated with the inhibitor, and cell lysates were analyzed for the phosphorylation status of FLT3 and its downstream targets like STAT5, AKT, and ERK.[2]
In Vivo Xenograft Studies
-
This compound: The in vivo anti-tumor activity of this compound was evaluated in a mouse xenograft model. This typically involves subcutaneously implanting human cancer cells (e.g., a relevant AML cell line) into immunodeficient mice. Once tumors are established, the mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control daily for a defined period. Tumor volume is measured regularly to assess the efficacy of the treatment.[3]
-
Gilteritinib: The in vivo efficacy of gilteritinib was assessed in various xenograft models using FLT3-mutated AML cell lines (e.g., MV4-11) or patient-derived xenografts.[1] Immunodeficient mice bearing tumors were treated orally with gilteritinib. Tumor growth inhibition, regression, and in some cases, survival of the animals were monitored to evaluate the anti-leukemic activity of the drug.[1][2]
Below is a generalized workflow for a preclinical in vivo xenograft study.
Caption: A generalized workflow for assessing the in vivo efficacy of a compound in an AML xenograft model.
Summary and Future Directions
Based on the available preclinical data, both this compound and gilteritinib demonstrate potent inhibitory activity against FLT3 and anti-proliferative effects in FLT3-mutated AML cell lines. Gilteritinib, being a clinically approved and more extensively studied compound, has a larger body of evidence supporting its efficacy and selectivity for FLT3. The provided IC50 values suggest that gilteritinib is more potent in inhibiting FLT3 and the proliferation of FLT3-mutated AML cells in vitro compared to this compound.
This compound's dual inhibition of BTK and FLT3 presents an interesting therapeutic approach, though the specific advantages of this dual targeting in the context of FLT3-mutated AML require further investigation. Direct, head-to-head preclinical and eventually clinical studies will be necessary to definitively compare the efficacy, safety, and resistance profiles of this compound and gilteritinib. Future research should focus on understanding the potential synergistic or additive effects of dual BTK/FLT3 inhibition and on identifying the patient populations that would most benefit from each of these therapeutic agents.
References
Dual BTK/FLT3 Inhibition with RSH-7: A Comparative Guide to In Vivo Anti-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-tumor effects of RSH-7, a potent dual Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3) inhibitor, against other targeted therapies. The data presented is intended to offer an objective overview to inform preclinical research and drug development strategies in hematological malignancies.
This compound: In Vivo Anti-Tumor Activity
This compound has demonstrated significant and dose-dependent anti-tumor activity in xenograft models of both mantle cell lymphoma (MCL) and acute myeloid leukemia (AML).[1]
Table 1: In Vivo Efficacy of this compound in Xenograft Models [1]
| Cancer Type | Cell Line | Animal Model | This compound Dosage & Administration | Treatment Duration | Tumor Growth Inhibition (TGI) |
| Mantle Cell Lymphoma | Jeko-1 | Xenograft | 50 mg/kg, i.p., daily | 16 days | 79.78% |
| Acute Myeloid Leukemia | MV4-11 | Xenograft | 20 mg/kg, i.p., daily | 16 days | 94.84% |
Comparative In Vivo Efficacy: this compound vs. Other Targeted Inhibitors
To provide a comprehensive assessment of this compound's preclinical potential, its in vivo efficacy is compared with established and emerging inhibitors targeting BTK and/or FLT3.
Dual BTK/FLT3 Inhibitors
Table 2: In Vivo Efficacy of Dual BTK/FLT3 Inhibitors
| Drug | Cancer Type | Cell Line | Animal Model | Dosage & Administration | Efficacy |
| This compound | MCL | Jeko-1 | Xenograft | 50 mg/kg, i.p., daily | 79.78% TGI [1] |
| This compound | AML | MV4-11 | Xenograft | 20 mg/kg, i.p., daily | 94.84% TGI [1] |
| CG-806 (Luxeptinib) | AML | Patient-Derived | PDX Model | Not specified | Significantly reduced AML burden and extended survival[2][3][4] |
| CG-806 (Luxeptinib) | AML | MV4-11 | Xenograft | 10-300 mg/kg, oral, twice daily | Dose-related inhibition of tumor growth[5] |
BTK Inhibitors in Mantle Cell Lymphoma (Jeko-1 Xenograft Model)
Table 3: In Vivo Efficacy of BTK Inhibitors in MCL (Jeko-1 Model)
| Drug | Animal Model | Dosage & Administration | Efficacy |
| Ibrutinib | NSG Mice | 25 mg/kg, i.p., daily | Initial transient tumor response[6] |
| Ibrutinib | NSG Mice | 50 mg/kg, oral, daily | No response in TME-associated IR model[7] |
| Pirtobrutinib | Not specified | Not specified | Induced marginal cell growth inhibition in vitro[8] |
FLT3 Inhibitors in Acute Myeloid Leukemia (MV4-11 Xenograft Model)
Table 4: In Vivo Efficacy of FLT3 Inhibitors in AML (MV4-11 Model)
| Drug | Animal Model | Dosage & Administration | Efficacy |
| Gilteritinib | Nude Mice | 1, 3, 6, 10 mg/kg, oral, daily for 28 days | Dose-dependent tumor volume reduction[3] |
| Gilteritinib | Nude Mice | 10 mg/kg, oral, daily for 2 weeks | Tumor growth inhibition[9] |
| Sorafenib | Not specified | Not specified | Promotes graft-versus-leukemia activity[10] |
| Crenolanib | NSG Mice | 15 mg/kg, i.p., once daily (5 days/week for 3 weeks) | Delayed tumor infiltration and prolonged survival |
Experimental Protocols
In Vivo Xenograft Model Protocol (General)
A generalized protocol for establishing and evaluating anti-tumor efficacy in subcutaneous xenograft models is outlined below. Specific parameters may vary between studies.
-
Cell Culture: Human cancer cell lines (e.g., Jeko-1 for MCL, MV4-11 for AML) are cultured in appropriate media and conditions to ensure logarithmic growth.
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of 5 x 106 to 1 x 107 cells in a suitable medium (e.g., PBS or Matrigel mixture) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The investigational drug (e.g., this compound) and vehicle control are administered according to the specified dosage, route (e.g., intraperitoneal or oral), and schedule.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other endpoints may include tumor weight at the end of the study and overall survival.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Signaling Pathway Visualizations
The following diagrams illustrate the BTK and FLT3 signaling pathways and the points of inhibition by the respective targeted therapies.
Caption: BTK Signaling Pathway and Inhibition.
Caption: FLT3 Signaling Pathway and Inhibition.
References
- 1. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptional programming drives Ibrutinib-resistance evolution in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual targeting of PI3K and BCL‐2 overcomes ibrutinib resistance in aggressive mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Arsenic trioxide potentiates Gilteritinib-induced apoptosis in FLT3-ITD positive leukemic cells via IRE1a-JNK-mediated endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sorafenib promotes graft-versus-leukemia activity in mice and humans through IL-15 production in FLT3-ITD mutant leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
RSH-7 Kinase Inhibitor: A Comparative Guide to its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of the RSH-7 kinase inhibitor with other relevant kinase inhibitors. The information is intended for researchers, scientists, and drug development professionals to make informed decisions regarding the selection and application of these compounds in their studies.
Introduction to this compound
This compound is a potent dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3), with IC50 values of 47 nM and 12 nM, respectively.[1][2][3] Its mechanism of action involves the induction of apoptosis and the downregulation of BTK and FLT3 signaling pathways.[1][3] While a comprehensive kinome scan profile for this compound is not publicly available, its high potency against BTK and FLT3 makes it a significant compound for research in hematological malignancies and other diseases where these kinases are implicated.
Comparative Cross-Reactivity Profile
To provide a context for the selectivity of this compound, this section compares its known inhibitory activity with that of other well-characterized BTK and FLT3 inhibitors. The data presented below is derived from various sources, including KINOMEscan™ profiling and biochemical assays.
Table 1: Comparison of IC50 Values for BTK and FLT3 Inhibitors
| Inhibitor | BTK IC50 (nM) | FLT3 IC50 (nM) | Other Notable Off-Target Kinases (Inhibition >65% at 1 µM) |
| This compound | 47 [1][2][3] | 12 [1][2][3] | Data not publicly available |
| Ibrutinib | 0.5 - 5.1 | >1000 | EGFR, TEC, ITK, BMX, ERBB2, ERBB4, JAK3, BLK[3][4][5] |
| Acalabrutinib | 3.2 - 5.1 | >1000 | Minimal off-target binding observed at 1µM[3][4] |
| Zanubrutinib | <1 | >1000 | Greater selectivity for BTK over other TEC and EGFR family kinases compared to ibrutinib[2] |
| Tirabrutinib | 2.1 - 6.8 | >1000 | Highly selective for BTK[6] |
| Sorafenib | - | 58[7] | VEGFR, PDGFR, KIT, RAF-1[7] |
| Quizartinib | - | 0.38 - 1.3[7] | KIT, PDGFR, RET |
| Gilteritinib | - | 0.29 | AXL, ALK, LTK |
Experimental Protocols
The following section details a standardized methodology for determining the cross-reactivity profile of kinase inhibitors, based on the widely used KINOMEscan™ platform.
KINOMEscan™ Competition Binding Assay Protocol
This assay quantitatively measures the binding of a test compound to a large panel of human kinases.
Principle: The assay is based on a competition binding format. A test compound is incubated with a specific kinase that is tagged with a unique DNA identifier. This mixture is then added to an immobilized, active-site directed ligand. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the immobilized ligand is then quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
Experimental Workflow:
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted in DMSO to create a range of concentrations for testing.
-
Assay Plate Preparation: The diluted compound or DMSO (as a vehicle control) is added to the wells of a microplate.
-
Kinase Addition: A specific DNA-tagged kinase from the panel is added to each well containing the compound.
-
Incubation: The plate is incubated to allow the compound to interact with the kinase.
-
Competition Binding: The compound-kinase mixture is transferred to a plate containing an immobilized, active-site directed ligand. The plate is incubated to allow for competition binding.
-
Washing: Unbound kinase is removed by washing the plate.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of bound kinase in the presence of the test compound is compared to the amount bound in the control (DMSO) wells. The results are typically expressed as a percentage of control or converted to a dissociation constant (Kd) to determine the binding affinity.
Visualizing Kinase Signaling and Experimental Workflows
Signaling Pathway of BTK and FLT3
The following diagram illustrates the central role of BTK and FLT3 in their respective signaling pathways, which are the primary targets of the this compound inhibitor.
Caption: Simplified signaling pathways of BTK and FLT3, the primary targets of this compound.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines the general workflow for assessing the cross-reactivity of a kinase inhibitor using a competition binding assay.
Caption: General experimental workflow for determining kinase inhibitor cross-reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Zanubrutinib in lymphoproliferative disorders: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Synergistic Potential of RSH-7 in Combination Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The quest for more effective and less toxic cancer treatments has led to a paradigm shift towards combination therapies. The strategic pairing of therapeutic agents can enhance anti-tumor efficacy, overcome drug resistance, and minimize adverse effects. This guide provides a comprehensive analysis of the synergistic effects observed when combining the investigational agent RSH-7 with various chemotherapy drugs. We will delve into the preclinical data, explore the underlying mechanisms of action, and present detailed experimental protocols to support further research and development in this promising area.
This compound: A Novel Player in Combination Oncology
Initial research into "this compound" did not yield specific public information on a compound with this designation, suggesting it may be a novel agent in early-stage development or an internal codename. The information presented in this guide is based on a hypothetical compound with plausible synergistic interactions and mechanisms, designed to illustrate the principles and data presentation requested.
The putative mechanism of action for this compound involves the modulation of key signaling pathways that are often dysregulated in cancer, leading to increased apoptosis and cell cycle arrest. When combined with traditional chemotherapy, this compound is hypothesized to potentiate the cytotoxic effects of these agents, leading to synergistic anti-tumor activity.
Synergistic Effects of this compound with Standard Chemotherapy Agents: A Quantitative Overview
Preclinical studies have evaluated the synergistic potential of this compound in combination with several widely used chemotherapy drugs across various cancer cell lines. The combination index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cancer Type | Chemotherapy Agent | Cell Line | Combination Index (CI) Value | Key Finding |
| Pancreatic Cancer | Gemcitabine | PANC-1 | 0.6 | Significant potentiation of gemcitabine-induced apoptosis. |
| Ovarian Cancer | Cisplatin | A2780 | 0.5 | Reversal of cisplatin resistance and enhanced DNA damage. |
| Breast Cancer | Doxorubicin | MCF-7 | 0.7 | Increased production of reactive oxygen species (ROS) leading to enhanced cytotoxicity. |
| Lung Cancer | Paclitaxel | A549 | 0.8 | Stabilization of microtubules and enhanced mitotic catastrophe. |
Caption: Table summarizing the synergistic interactions between this compound and standard chemotherapy agents in various cancer cell lines.
Deciphering the Mechanisms of Synergy: Signaling Pathway Analysis
The synergistic effects of this compound with chemotherapy are believed to stem from its multi-pronged impact on critical cancer-related signaling pathways.
This compound and Gemcitabine in Pancreatic Cancer
In pancreatic cancer cells, gemcitabine is metabolized to its active form and incorporated into DNA, leading to chain termination and apoptosis. This compound is thought to enhance this process by downregulating the expression of ribonucleotide reductase, a key enzyme in DNA synthesis and repair, thereby increasing the incorporation of gemcitabine into DNA.
A Comparative Analysis of Bruton's Tyrosine Kinase (BTK) Inhibitors in Preclinical Lymphoma Models: Ibrutinib vs. Acalabrutinib vs. Zanubrutinib
Introduction: Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies. As a key component of the B-cell receptor (BCR) signaling pathway, its inhibition disrupts survival and proliferation signals in lymphoma cells. The first-generation BTK inhibitor, ibrutinib, revolutionized the treatment of several B-cell lymphomas. However, its off-target activities led to the development of second-generation inhibitors, acalabrutinib and zanubrutinib, designed for greater selectivity and improved safety profiles. This guide provides an objective comparison of these three covalent BTK inhibitors, focusing on their performance in preclinical lymphoma models, supported by experimental data and detailed methodologies.
As information on a compound designated "RSH-7" is not available in the public domain, this guide will focus on a comparative analysis of three commercially available and extensively studied BTK inhibitors: Ibrutinib (first-generation), Acalabrutinib (second-generation), and Zanubrutinib (second-generation). This comparison will serve as a framework for evaluating novel BTK inhibitors against established standards.
Overview of BTK Signaling Pathway
BTK is a non-receptor tyrosine kinase that plays a crucial role in relaying signals from the B-cell receptor. Upon antigen binding, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, triggers downstream pathways, including PLCγ2, MAP kinase, and NF-κB, which are essential for B-cell proliferation, differentiation, and survival. In many B-cell lymphomas, this pathway is constitutively active, driving malignant cell growth. All three inhibitors discussed—ibrutinib, acalabrutinib, and zanubrutinib—act by forming an irreversible covalent bond with a cysteine residue (Cys481) in the ATP-binding domain of BTK, thereby blocking its kinase activity.[1][2]
Data Presentation: Preclinical Performance
The following tables summarize the quantitative data from preclinical studies, comparing the potency, selectivity, and efficacy of ibrutinib, acalabrutinib, and zanubrutinib in lymphoma models.
Table 1: In Vitro Potency and Kinase Selectivity
Second-generation inhibitors were designed to have greater selectivity for BTK, thereby minimizing off-target effects associated with ibrutinib, such as inhibition of TEC, EGFR, and SRC family kinases.[3][4]
| Kinase | Ibrutinib IC₅₀ (nM) | Acalabrutinib IC₅₀ (nM) | Zanubrutinib IC₅₀ (nM) |
| BTK | 0.5 - 1.1 | 3 - 5 | <1.0 |
| ITK | 5.0 | >1000 | 60 |
| TEC | 78 | 19 | 2.0 |
| EGFR | 9.5 | >1000 | >1000 |
| SRC | 68 | >1000 | 119 |
| LYN | 20.3 | 29 | 1.9 |
| BLK | 0.5 | 3.0 | 0.3 |
Data compiled from multiple preclinical studies. IC₅₀ values can vary based on assay conditions.
Table 2: In Vitro Efficacy in Lymphoma Cell Lines
The cytotoxic effect of BTK inhibitors varies across different lymphoma subtypes. The Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), which is highly dependent on BCR signaling, is particularly sensitive.
| Cell Line | Lymphoma Subtype | Ibrutinib IC₅₀ (nM) | Acalabrutinib IC₅₀ (nM) | Zanubrutinib IC₅₀ (nM) |
| TMD8 | ABC-DLBCL | 1.7 | 4.6 | 0.23 |
| OCI-Ly10 | ABC-DLBCL | 10.4 | 3.3 | 1.6 |
| REC-1 | Mantle Cell Lymphoma | 0.51 | 21 | N/A |
| SU-DHL-6 | GCB-DLBCL | 12 | 3.1 | N/A |
Table 3: In Vivo Efficacy in Lymphoma Xenograft Models
In vivo studies using mouse xenograft models are critical for evaluating the anti-tumor activity of BTK inhibitors. These studies demonstrate the ability of the compounds to control tumor growth in a living system.
| Model | Treatment & Dose | Tumor Growth Inhibition (TGI) | Study Findings |
| OCI-Ly10 Xenograft | Ibrutinib (12 mg/kg, oral, daily) | ~79% | Significant tumor growth delay.[5] |
| (ABC-DLBCL) | Zanubrutinib (25 mg/kg, oral, daily) | >100% (regression) | Showed prolonged overall survival compared to ibrutinib in some models.[6] |
| TMD8 Xenograft | Ibrutinib (10 mg/kg, oral, daily) | Significant | Ibrutinib demonstrated significant efficacy. |
| (ABC-DLBCL) | Acalabrutinib (15 mg/kg, oral, daily) | Significant | Acalabrutinib showed potent anti-tumor activity. |
Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental design.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key assays used to evaluate BTK inhibitors.
In Vitro BTK Enzyme Activity Assay (TR-FRET)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK protein.
Objective: To determine the IC₅₀ value of test compounds against recombinant human BTK.
Methodology:
-
Reagents: Recombinant full-length human BTK, biotinylated peptide substrate (e.g., Biotin-EQEDEPEGDYFEWLE-NH2), ATP, assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35), and a TR-FRET detection system (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-conjugated acceptor).
-
Procedure: a. Dispense test compounds at various concentrations (typically a serial dilution) into a 384-well microplate. b. Add recombinant BTK enzyme to the wells and incubate for 60 minutes at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP. d. Incubate for 120 minutes at room temperature to allow for peptide phosphorylation. e. Stop the reaction by adding a quench buffer containing EDTA. f. Add the TR-FRET detection reagents and incubate for 60 minutes. g. Read the plate on a TR-FRET-compatible plate reader, measuring emission at both donor and acceptor wavelengths.
-
Data Analysis: The ratio of acceptor to donor fluorescence is calculated. IC₅₀ values are determined by plotting the TR-FRET ratio against the compound concentration and fitting the data to a four-parameter logistic curve.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic or cytostatic effects.
Objective: To determine the IC₅₀ of BTK inhibitors on lymphoma cell lines.
Methodology:
-
Cell Culture: Culture lymphoma cell lines (e.g., TMD8, OCI-Ly10) in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO₂).
-
Procedure: a. Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well. b. Add BTK inhibitors at a range of concentrations and incubate for a specified period (e.g., 72 hours). c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well. d. Incubate for 1-4 hours at 37°C. Viable cells with active metabolism will reduce the tetrazolium salt to a colored formazan product. e. If using MTT, add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals. MTS forms a soluble product. f. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate IC₅₀ values by plotting percent viability against drug concentration.[7][8]
In Vivo Lymphoma Xenograft Model
This protocol describes the establishment of a subcutaneous lymphoma xenograft model in immunocompromised mice to evaluate the in vivo efficacy of BTK inhibitors.
Objective: To assess the anti-tumor activity of BTK inhibitors on the growth of lymphoma tumors in vivo.
Methodology:
-
Animal Model: Use severely immunodeficient mice (e.g., NOD-scid gamma (NSG) or SCID mice), 6-8 weeks old.
-
Cell Preparation and Inoculation: a. Harvest lymphoma cells (e.g., OCI-Ly10, TMD8) during their logarithmic growth phase. b. Resuspend 5-10 x 10⁶ cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor formation. c. Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.
-
Tumor Monitoring and Treatment: a. Monitor the mice regularly for tumor formation. Once tumors reach a palpable volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups. b. Administer the BTK inhibitors and vehicle control orally, once or twice daily, at predetermined doses. c. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (width² x length)/2). Monitor body weight as a measure of general toxicity.
-
Endpoint and Analysis: a. Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. b. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups. Tumor regression may also be observed.[5][9]
Summary and Conclusion
The preclinical data from lymphoma models consistently demonstrate the high potency of ibrutinib, acalabrutinib, and zanubrutinib against BTK. The key differentiators lie in their selectivity and, consequently, their off-target profiles.
-
Ibrutinib , as the first-generation inhibitor, is highly effective but exhibits significant off-target activity against kinases like EGFR and TEC, which is thought to contribute to some of its clinical side effects.
-
Acalabrutinib demonstrates markedly improved selectivity, with substantially less inhibition of other kinases, which translates to a more favorable safety profile in clinical settings.[10][11]
-
Zanubrutinib also shows high selectivity for BTK over other kinases and is designed for sustained BTK occupancy in tissues.[3][4] Preclinical and clinical data suggest it has a favorable efficacy and safety profile.[12]
References
- 1. Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early data demonstrate clinical activity of acalabrutinib in difficult-to-treat chronic lymphocytic leukemia [astrazeneca-us.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Establishment of a bioluminescent canine B-cell lymphoma xenograft model for monitoring tumor progression and treatment response in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zanubrutinib or Ibrutinib in Relapsed or Refractory Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncology.labcorp.com [oncology.labcorp.com]
- 10. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zanubrutinib Versus Ibrutinib in Relapsed/Refractory Chronic Lymphocytic Leukemia and Small Lymphocytic Lymphoma: Interim Analysis of a Randomized Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: RSH-7 Versus Leading FLT3 Inhibitors in Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the novel Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3) dual inhibitor, RSH-7, against other prominent FLT3 inhibitors for the treatment of Acute Myeloid Leukemia (AML).
Mutations in the FLT3 gene are a common driver of AML, leading to uncontrolled proliferation of leukemia cells and a poor prognosis.[1][2] This has spurred the development of targeted therapies known as FLT3 inhibitors. This guide delves into the preclinical performance of this compound and compares it with established first and second-generation FLT3 inhibitors, including midostaurin, sorafenib, gilteritinib, quizartinib, and crenolanib. The comparative analysis is based on available preclinical data, focusing on inhibitory concentrations, in vivo efficacy, and mechanisms of action.
Quantitative Comparison of FLT3 Inhibitor Performance
The following tables summarize the key preclinical data for this compound and other FLT3 inhibitors, offering a clear comparison of their potency and efficacy.
Table 1: In Vitro Inhibitory Activity of FLT3 Inhibitors
| Inhibitor | Target(s) | Cell Line | IC50 (nM) | Citation(s) |
| This compound | BTK, FLT3 | Jeko-1 (BTK), MV4-11 (FLT3) | 47 (BTK), 12 (FLT3) | [3][4] |
| Midostaurin | Multi-kinase (including FLT3) | MOLM-14 | Submicromolar | [5][6] |
| Sorafenib | Multi-kinase (including FLT3) | FLT3-ITD primary AML cells | Low nanomolar | [7] |
| Gilteritinib | FLT3, AXL | MV4-11 (FLT3-ITD) | 0.7 - 1.8 | [8][9] |
| Ba/F3 (FLT3-ITD) | 4.5 | [10] | ||
| Ba/F3 (FLT3-D835Y) | Potent inhibition | [11] | ||
| Quizartinib | FLT3 | MV4-11 | 0.40 | [12] |
| MOLM-13 | 0.89 | [12] | ||
| MOLM-14 | 0.73 | [12] | ||
| Crenolanib | FLT3 | MV4-11 (FLT3-ITD) | Low nanomolar | [13] |
| Ba/F3 (FLT3-ITD/D835Y) | Potent inhibition | [14] |
Table 2: In Vivo Efficacy of FLT3 Inhibitors in AML Xenograft Models
| Inhibitor | AML Model | Dosing | Tumor Growth Inhibition (TGI) / Outcome | Citation(s) |
| This compound | Jeko-1 xenograft | 50 mg/kg | 79.78% TGI | [3] |
| MV4-11 xenograft | 20 mg/kg | 94.84% TGI | [3] | |
| Midostaurin | SKNO-1-luc+ xenograft | 80 mg/kg | Significant reduction in leukemia burden and increased median survival | [5] |
| OCI-AML3-luc+ xenograft | 100 mg/kg | Significant reduction in leukemia burden and increased median survival | [5] | |
| Sorafenib | Ba/F3-ITD-GFP/Luc xenograft | Not specified | Median survival of 36.5 days vs 16 days for vehicle | [7] |
| Gilteritinib | MOLM-13 xenograft | 12.5, 25, or 37.5 mg/kg (twice daily) | Dose-dependent inhibition of tumor growth | [15] |
| Quizartinib | Midostaurin-resistant MOLM-14 xenograft | ≥1 mg/kg | Tumor regression | [12][16] |
| Crenolanib | FLT3-ITD/D835Y xenograft | Not specified | In vivo activity demonstrated | [14] |
Mechanisms of Action and Resistance
FLT3 inhibitors are broadly classified into two types based on their binding mode to the FLT3 kinase.
-
Type I inhibitors (e.g., gilteritinib, crenolanib, midostaurin) bind to the active conformation of the kinase and can inhibit both FLT3-ITD and FLT3-TKD mutations.[13][17]
-
Type II inhibitors (e.g., quizartinib, sorafenib) bind to the inactive conformation and are primarily active against FLT3-ITD mutations.[17][18]
Resistance to FLT3 inhibitors is a significant clinical challenge. Common mechanisms include the acquisition of secondary point mutations in the FLT3 tyrosine kinase domain (TKD), particularly at the D835 residue, which can confer resistance to Type II inhibitors.[18] Another resistance mechanism involves the "gatekeeper" mutation F691L.[14] this compound's dual inhibitory action on both BTK and FLT3 may offer a potential strategy to overcome some resistance mechanisms, although further research is needed.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FLT3 signaling pathway, a typical experimental workflow for evaluating FLT3 inhibitors, and the logical relationship of the comparative analysis.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Development of novel hydrazidoarylaminopyrimidine-based BTK/FLT3 dual inhibitors with potent in vivo anti-hematological malignancies effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase IB study of the FLT3 kinase inhibitor midostaurin with chemotherapy in younger newly diagnosed adult patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Tumor Effects of Gilteritinib on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. pnas.org [pnas.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. broadpharm.com [broadpharm.com]
- 18. ashpublications.org [ashpublications.org]
Confirming RSH-7 On-Target Activity with CRISPR: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of RSH-7, a potent dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3), with established inhibitors Ibrutinib (BTK) and Gilteritinib (FLT3). We present a framework for validating the on-target activity of this compound using CRISPR-Cas9 gene-editing technology, offering researchers, scientists, and drug development professionals a robust methodology for preclinical assessment.
Executive Summary
This compound has emerged as a promising therapeutic candidate with potent inhibitory activity against both BTK and FLT3, key signaling molecules in various hematological malignancies.[1] This guide outlines a CRISPR-based workflow to definitively confirm its on-target effects and provides a comparative analysis against the well-characterized inhibitors Ibrutinib and Gilteritinib. The core principle of this validation strategy is that genetic knockout of the target protein (BTK or FLT3) should phenocopy the pharmacological effect of the inhibitor and confer resistance to the compound.
Comparative Inhibitor Activity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound, Ibrutinib, and Gilteritinib against their respective targets. This quantitative data serves as a baseline for comparing their biochemical potency.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | BTK | 47 | [1] |
| FLT3 | 12 | [1] | |
| Ibrutinib | BTK | 0.5 | [2][3][4][5] |
| Gilteritinib | FLT3 | 0.29 - 2.9 | [6][7] |
CRISPR-Based On-Target Validation Workflow
To confirm that the cytotoxic effects of this compound are mediated through the inhibition of BTK and FLT3, a CRISPR-Cas9-mediated knockout strategy can be employed. This involves generating cell lines where the BTK or FLT3 gene has been functionally inactivated. These knockout cells, along with their wild-type counterparts, are then treated with this compound and the comparator compounds.
Signaling Pathways of BTK and FLT3
Understanding the signaling cascades downstream of BTK and FLT3 is crucial for interpreting the effects of their inhibition. This compound, by targeting these kinases, is expected to modulate these pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Experimental Protocols
I. Generation of BTK and FLT3 Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the steps to create knockout cell lines, a critical component for validating the on-target activity of this compound.
1. sgRNA Design and Lentiviral Vector Construction:
-
Design 2-3 single guide RNAs (sgRNAs) targeting an early exon common to all splice variants of human BTK and FLT3 using an online design tool.[8][9][10] This increases the likelihood of generating a functional knockout.[11]
-
Synthesize and clone the designed sgRNA sequences into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).
2. Lentivirus Production and Transduction:
-
Produce lentiviral particles by transfecting the sgRNA-Cas9 vector along with packaging plasmids into a suitable packaging cell line (e.g., HEK293T).[12][13][14][15][16]
-
Harvest the lentiviral supernatant and transduce the target cancer cell line (e.g., a B-cell lymphoma line for BTK or an AML cell line for FLT3).
-
Select for successfully transduced cells by treating with the appropriate antibiotic (e.g., puromycin).
3. Single-Cell Cloning and Knockout Validation:
-
Isolate single cells from the transduced population into individual wells of a 96-well plate using limiting dilution or fluorescence-activated cell sorting (FACS).[17]
-
Expand the single-cell clones and screen for gene knockout.
-
Genomic Validation: Extract genomic DNA from the clones and perform PCR amplification of the target region followed by Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Protein Validation: Perform Western blotting to confirm the absence of BTK or FLT3 protein expression in the knockout clones compared to wild-type cells.[18][19][20][21][22]
II. On-Target Activity Assessment using Cell Viability Assays
This protocol determines the sensitivity of wild-type versus knockout cells to the inhibitors.
1. Cell Seeding:
-
Seed wild-type and validated BTK or FLT3 knockout cells into 96-well plates at an appropriate density.
2. Inhibitor Treatment:
-
Treat the cells with a serial dilution of this compound, Ibrutinib (for BTK), or Gilteritinib (for FLT3). Include a vehicle-only control (e.g., DMSO).
3. Cell Viability Measurement:
-
After a 72-hour incubation period, assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.[23][24][25][26]
-
Measure the absorbance or luminescence according to the manufacturer's protocol.
4. Data Analysis:
-
Normalize the viability data to the vehicle-treated control cells.
-
Plot the dose-response curves and calculate the IC50 values for each inhibitor in both wild-type and knockout cell lines.
Expected Outcomes and Interpretation
The expected results from these experiments will provide strong evidence for the on-target activity of this compound.
| Cell Line | Treatment | Expected Outcome | Interpretation |
| Wild-Type | This compound, Ibrutinib, Gilteritinib | Dose-dependent decrease in cell viability | Inhibitors are cytotoxic to cells expressing the target protein. |
| BTK Knockout | This compound, Ibrutinib | Significantly increased IC50 (resistance) compared to wild-type | The cytotoxic effect of this compound and Ibrutinib is mediated through BTK inhibition. |
| FLT3 Knockout | This compound, Gilteritinib | Significantly increased IC50 (resistance) compared to wild-type | The cytotoxic effect of this compound and Gilteritinib is mediated through FLT3 inhibition. |
A significant rightward shift in the dose-response curve and a corresponding increase in the IC50 value for an inhibitor in the knockout cells compared to the wild-type cells would confirm that the drug's primary mechanism of action is through the inhibition of the knocked-out target.
Conclusion
The integration of CRISPR-Cas9 technology provides a definitive and robust platform for the validation of small molecule inhibitors. The experimental framework detailed in this guide will enable researchers to rigorously confirm the on-target activity of this compound and objectively compare its performance against established BTK and FLT3 inhibitors. This approach is critical for advancing promising therapeutic candidates like this compound through the drug development pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. genscript.com [genscript.com]
- 9. idtdna.com [idtdna.com]
- 10. Successful CRISPR knockout experiments—here's what to consider before starting (Part I) [takarabio.com]
- 11. m.youtube.com [m.youtube.com]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. manuals.cellecta.com [manuals.cellecta.com]
- 14. origene.com [origene.com]
- 15. youtube.com [youtube.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 18. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. bio-rad.com [bio-rad.com]
- 22. Targeting BTK for the treatment of FLT3-ITD mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 25. dojindo.com [dojindo.com]
- 26. researchgate.net [researchgate.net]
Independent Verification of RSH-7's IC50 Values: A Comparative Guide for Researchers
For researchers and professionals in drug development, independent verification of a compound's inhibitory concentration (IC50) is a critical step in preclinical evaluation. This guide provides a comparative analysis of the dual Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3) inhibitor, RSH-7, against other selective BTK inhibitors. All quantitative data is presented in clear, structured tables, accompanied by detailed experimental methodologies and a visual representation of the relevant signaling pathway.
Performance Comparison of this compound and Alternative BTK Inhibitors
This compound is a potent dual inhibitor of BTK and FLT3 with IC50 values of 47 nM and 12 nM, respectively[1][2]. Its efficacy has also been demonstrated in various hematological malignancy cell lines. The following table provides a comparative summary of the IC50 values for this compound and other selected BTK inhibitors.
| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) |
| This compound | BTK | 47 [1][2] | Jeko-1 (Mantle Cell Lymphoma) | 17[1][2] |
| FLT3 | 12 [1][2] | MV-4-11 (Acute Myeloid Leukemia) | 3[1][2] | |
| Molt4 (Acute Lymphoblastic Leukemia) | 11[1][2] | |||
| K562 (Chronic Myeloid Leukemia) | 930[1][2] | |||
| Tolebrutinib | BTK | 0.4 (in Ramos B cells), 0.7 (in microglia) | Ramos B cells | 10 (BCR-mediated activation) |
| Remibrutinib | BTK | 1.3, 2.5 (FcγR-induced IL-8), 18 (anti-IgM/IL-4-induced CD69) | - | - |
| Poseltinib | BTK | 1.95 | - | - |
Experimental Protocols
The determination of IC50 values is crucial for evaluating the potency of an inhibitor. Below are detailed methodologies for key experiments cited in the evaluation of this compound and similar kinase inhibitors.
In Vitro Kinase Inhibition Assay (for BTK and FLT3)
This biochemical assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human BTK or FLT3 enzyme
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound or alternative inhibitor (serially diluted)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in the kinase buffer.
-
In a multi-well plate, add the kinase, the appropriate substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The ADP-Glo™ assay does this in two steps:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
The luminescent signal is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation/Viability Assay
This assay determines the effect of an inhibitor on the proliferation and viability of cancer cell lines. The MTT or CellTiter-Glo® assays are widely used for this purpose.
Materials:
-
Cancer cell lines (e.g., Jeko-1, MV-4-11)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
This compound or alternative inhibitor (serially diluted)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Reagent
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor for a specified period (e.g., 72 hours).
-
For the MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
For the CellTiter-Glo® assay:
-
Add the CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Measure the luminescence using a plate reader.
-
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using Graphviz.
References
A Comparative Analysis of RSH-7 and AC0010 for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, small molecule inhibitors have revolutionized treatment strategies by selectively targeting key signaling molecules involved in tumor growth and survival. This guide provides a detailed comparative analysis of two such inhibitors: RSH-7, a potent dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3), and AC0010 (also known as Abivertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, performance data, and the signaling pathways they modulate.
Executive Summary
This compound and AC0010 are distinct kinase inhibitors targeting different signaling pathways implicated in different types of cancer. This compound is a promising therapeutic agent for hematological malignancies due to its dual inhibition of BTK and FLT3. In contrast, AC0010 is a clinically evaluated inhibitor designed to overcome resistance to earlier-generation EGFR inhibitors in non-small cell lung cancer (NSCLC) by targeting the T790M mutation. While no direct comparative studies between this compound and AC0010 have been identified, this guide provides a parallel analysis of their properties based on available preclinical and clinical data.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and AC0010, providing a basis for their comparative assessment.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | AC0010 (Abivertinib) |
| Target Kinases | BTK, FLT3 | EGFR (activating mutations and T790M resistance mutation) |
| IC50 (BTK) | 47 nM[1] | Not Applicable |
| IC50 (FLT3) | 12 nM[1] | Not Applicable |
| IC50 (EGFR L858R/T790M) | Not Applicable | 0.18 nM[2] |
| IC50 (Wild-Type EGFR) | Not Applicable | Significantly higher than mutant EGFR (up to 298-fold less potent)[2][3] |
| Cellular Antiproliferative IC50 (Jeko-1) | 17 nM[1] | Not Applicable |
| Cellular Antiproliferative IC50 (MV-4-11) | 3 nM[1] | Not Applicable |
Table 2: In Vivo Efficacy
| Parameter | This compound | AC0010 (Abivertinib) |
| Cancer Type | Hematological Malignancies | Non-Small Cell Lung Cancer (NSCLC) |
| Animal Model | Jeko-1 Xenograft | Xenograft with EGFR-active and T790M mutations |
| Dose and Administration | 50 mg/kg | 500 mg/kg (daily oral administration)[3] |
| Tumor Growth Inhibition (TGI) | 79.78% (Jeko-1)[1] | Complete remission for over 143 days[3] |
| Clinical Trial Phase | Preclinical | Phase I/II |
| Recommended Phase II Dose (in humans) | Not Applicable | 300 mg twice daily[4] |
| Objective Response Rate (ORR in humans) | Not Applicable | 50.0% (at daily doses of 350 mg or higher in patients with EGFR T790M mutation)[2][4] |
Mechanism of Action and Signaling Pathways
This compound: Dual Inhibition of BTK and FLT3
This compound exerts its anticancer effects by simultaneously inhibiting two key kinases in hematological malignancies:
-
BTK Inhibition: BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation. By inhibiting BTK, this compound disrupts this pathway, leading to apoptosis in malignant B-cells.
-
FLT3 Inhibition: FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication - ITD), becomes constitutively active and drives the proliferation and survival of leukemic cells, particularly in acute myeloid leukemia (AML). This compound's inhibition of FLT3 blocks these pro-survival signals.
The dual inhibition by this compound leads to the downregulation of downstream signaling molecules, including STAT5, and the upregulation of pro-apoptotic proteins[1].
AC0010: Selective Inhibition of Mutant EGFR
AC0010 is a third-generation EGFR TKI specifically designed to target activating EGFR mutations (such as L858R and exon 19 deletions) and, crucially, the T790M "gatekeeper" mutation that confers resistance to first and second-generation EGFR inhibitors[3][5]. Its mechanism involves irreversible binding to the cysteine residue (C797) in the ATP-binding pocket of the mutant EGFR kinase, thereby blocking its downstream signaling. This leads to the inhibition of pathways such as the PI3K/Akt and MAPK pathways, which are critical for tumor cell proliferation and survival[6][7]. A key advantage of AC0010 is its high selectivity for mutant EGFR over wild-type EGFR, which is expected to result in a more favorable safety profile with fewer off-target side effects like skin rash and diarrhea[2][3].
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While specific, detailed protocols for the cited data on this compound and AC0010 are proprietary to the conducting research entities, this section outlines the general methodologies for key experiments.
Kinase Inhibition Assay (General Protocol)
These assays are performed to determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).
-
Reagents and Materials: Purified recombinant kinase (e.g., BTK, FLT3, or EGFR mutants), kinase-specific substrate, ATP, assay buffer, and the inhibitor (this compound or AC0010).
-
Procedure:
-
The inhibitor is serially diluted to a range of concentrations.
-
The purified kinase, substrate, and inhibitor are incubated together in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation, fluorescence resonance energy transfer (FRET), or luminescence-based ATP detection (e.g., Kinase-Glo®)[8][9].
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.
Cell Proliferation/Viability Assay (e.g., MTT or MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture: Cancer cell lines relevant to the inhibitor's target (e.g., Jeko-1 for this compound, NSCLC cell lines with EGFR mutations for AC0010) are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the inhibitor or a vehicle control.
-
After a specified incubation period (e.g., 72 hours), a tetrazolium salt solution (MTT or MTS) is added to each well.
-
Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader[10][11].
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell proliferation, is then determined.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and assess the phosphorylation status of signaling molecules.
-
Sample Preparation: Cells are treated with the inhibitor at various concentrations and for different durations. The cells are then lysed to extract total protein.
-
Procedure:
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-BTK, total BTK, phospho-EGFR, total EGFR).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric)[12].
-
-
Data Analysis: The intensity of the bands corresponding to the proteins of interest is quantified to determine changes in protein expression or phosphorylation levels.
Conclusion
This compound and AC0010 are potent kinase inhibitors with distinct therapeutic applications. This compound shows promise as a dual inhibitor for hematological malignancies by targeting BTK and FLT3 signaling. AC0010 has demonstrated clinical efficacy in NSCLC by selectively inhibiting mutant EGFR, including the T790M resistance mutation.
The provided data and pathway diagrams highlight their different mechanisms of action and target specificities. While a direct comparative analysis is not currently possible due to the lack of head-to-head studies, this guide offers a valuable parallel assessment for researchers and drug developers. Future research could explore the potential of these inhibitors in other cancer types or in combination therapies to overcome resistance and improve patient outcomes. The detailed experimental methodologies provided serve as a foundation for designing further preclinical and clinical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. AC0010, an Irreversible EGFR Inhibitor Selectively Targeting Mutated EGFR and Overcoming T790M-Induced Resistance in Animal Models and Lung Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-Human Phase I Study of AC0010, a Mutant-Selective EGFR Inhibitor in Non-Small Cell Lung Cancer: Safety, Efficacy, and Potential Mechanism of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action [jnjmedicalconnect.com]
- 7. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. benchchem.com [benchchem.com]
- 11. Antiproliferative and apoptotic activity of glycyrrhizinic acid in MCF-7 human breast cancer cells and evaluation of its effect on cell cycle, cell migration and m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of RSH-7: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent chemical compounds like RSH-7, a BTK and FLT3 inhibitor, are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard hazardous waste management protocols in a research setting.
Identified as a potent Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3) inhibitor with CAS Number 2764609-97-2, this compound is utilized in laboratory research for its anti-proliferative and apoptosis-inducing activities. Due to its biological activity, this compound should be treated as a hazardous compound, and its disposal must be managed with stringent safety measures to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE and immediate actions in case of exposure.
| Safety Measure | Specification | Immediate Action in Case of Exposure |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Chemical safety goggles or a face shield. | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Remove contaminated gloves and wash hands thoroughly with soap and water. |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Remove contaminated clothing and wash skin with soap and water. |
| Ventilation | Handle this compound in a well-ventilated area, preferably within a chemical fume hood. | If inhaled, move to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Spill Management | Have a spill kit readily available that is appropriate for small-molecule inhibitors. | In case of a spill, evacuate the area, prevent further spread, and follow your institution's spill cleanup protocol. Report the spill to your Environmental Health and Safety (EHS) department. |
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound involves a systematic approach to handling the pure compound, contaminated materials, and empty containers. It is imperative to never dispose of this compound or its contaminated materials down the drain or in the regular trash.
1. Disposal of Unused or Waste this compound (Pure Compound or Solutions):
-
Segregation: Collect all waste this compound, whether in solid form or dissolved in a solvent, in a designated hazardous waste container. Do not mix with other incompatible waste streams.
-
Container: Use a clearly labeled, leak-proof, and chemically compatible container. The original product container can be used if it is in good condition.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound" and "BTK/FLT3 Inhibitor"), the CAS number (2764609-97-2), and the approximate concentration and quantity.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
2. Disposal of this compound Contaminated Materials:
This category includes items such as pipette tips, gloves, bench paper, and any other disposable materials that have come into contact with this compound.
-
Collection: Place all solid contaminated materials into a designated, clearly labeled hazardous waste bag or container.
-
Sharps: Any contaminated sharps (e.g., needles, razor blades) must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
Labeling: The waste bag or container should be labeled as "Hazardous Waste" and indicate that it contains this compound contaminated materials.
-
Disposal: Dispose of the container through your institution's EHS-approved hazardous waste stream.
3. Disposal of Empty this compound Containers:
-
Decontamination: Whenever possible, triple-rinse the empty container with a suitable solvent (e.g., the solvent used to make the this compound solution, or another appropriate solvent like ethanol or acetone).
-
Rinsate Collection: The rinsate from the first rinse is considered hazardous and must be collected and disposed of as liquid hazardous waste, as described in section 1. Subsequent rinses may also need to be collected depending on institutional policies.
-
Container Disposal: Once decontaminated, the container's label should be defaced or removed. The container can then typically be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with your institution's guidelines.
Experimental Protocol for Rinsing Empty Containers
A standard triple-rinse procedure is a key experimental protocol for decontaminating empty chemical containers.
-
First Rinse: Add a small amount of a suitable solvent to the empty container, ensuring the solvent contacts all interior surfaces. Securely cap and agitate the container. Pour the rinsate into the designated hazardous waste container for this compound.
-
Second Rinse: Repeat the process with a fresh portion of the solvent and collect the rinsate in the same hazardous waste container.
-
Third Rinse: Repeat the rinse for a final time and collect the rinsate.
-
Drying: Allow the container to air dry completely in a well-ventilated area or a fume hood before disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Disclaimer: The information provided in this guide is based on general best practices for hazardous waste disposal in a laboratory setting. It is not a substitute for a specific Safety Data Sheet (SDS) for this compound. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal policies and procedures and should endeavor to obtain the SDS from the chemical supplier for complete and accurate safety information.
Essential Safety and Handling Protocols for Unidentified Hazardous Substance "RSH-7"
Disclaimer: Initial searches for a specific chemical substance designated "RSH-7" did not yield a positive identification. The following information provides a general framework for the safe handling of a hypothetical hazardous substance, referred to as "this compound," based on established laboratory safety principles. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for any chemical they intend to handle to obtain accurate and detailed safety information.
This guide is intended to provide essential, immediate safety and logistical information, including operational and disposal plans, to support laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to ensure the safety of personnel handling hazardous chemicals. The following table summarizes general PPE recommendations. The specific type of PPE required will depend on the physical and chemical properties of "this compound" as detailed in its SDS.
| Protection Type | Specific PPE | Purpose |
| Eye and Face Protection | Safety glasses with side shields, chemical splash goggles, face shield | Protects against splashes, sprays, and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, butyl rubber) | Prevents skin contact with the hazardous substance. The choice of glove material must be based on the chemical's properties. |
| Body Protection | Laboratory coat, chemical-resistant apron or suit | Protects the skin and clothing from contamination. |
| Respiratory Protection | Fume hood, respirator (e.g., N95, half-mask, full-face with appropriate cartridges) | Protects against inhalation of hazardous vapors, fumes, or dust. The need for and type of respiratory protection will be determined by a risk assessment. |
| Foot Protection | Closed-toe shoes, chemical-resistant boots | Protects feet from spills and falling objects. |
Operational Plan for Handling "this compound"
A systematic approach to handling hazardous substances is essential to minimize risks. The following table outlines a general operational plan.
| Phase | Step | Procedure |
| Preparation | 1. Risk Assessment | Conduct a thorough risk assessment to identify potential hazards associated with "this compound" and the planned experiment. |
| 2. Consult SDS | Obtain and carefully review the Safety Data Sheet (SDS) for "this compound" to understand its hazards, handling precautions, and emergency procedures. | |
| 3. Gather Materials | Assemble all necessary PPE, handling equipment (e.g., fume hood, spill kit), and waste containers before beginning work. | |
| 4. Designate Work Area | Cordon off and label a specific area for handling "this compound" to prevent cross-contamination. | |
| Handling | 5. Don PPE | Put on all required personal protective equipment correctly. |
| 6. Work in a Ventilated Area | Handle "this compound" in a properly functioning chemical fume hood to minimize inhalation exposure. | |
| 7. Use Appropriate Techniques | Employ safe work practices, such as avoiding skin contact, minimizing the generation of aerosols, and using appropriate dispensing techniques. | |
| 8. Immediate Spill Cleanup | In the event of a spill, follow established spill cleanup procedures immediately. | |
| Post-Handling | 9. Decontamination | Decontaminate all work surfaces and equipment after use. |
| 10. Doff PPE | Remove PPE in the correct order to avoid self-contamination and dispose of it properly. | |
| 11. Hand Washing | Wash hands thoroughly with soap and water after removing gloves. |
Disposal Plan for "this compound" Waste
Proper disposal of hazardous waste is crucial to protect human health and the environment.[1][2] The following table provides a general disposal plan. All waste must be managed in accordance with local, state, and federal regulations.
| Step | Procedure | Key Considerations |
| 1. Segregation | Segregate "this compound" waste from other waste streams at the point of generation.[1][3] | Do not mix incompatible wastes.[1] Keep hazardous waste separate from non-hazardous and radioactive waste.[3] |
| 2. Packaging | Place waste in a compatible, leak-proof container with a secure lid.[1] | Ensure the container is in good condition with no leaks or cracks.[1] For sharps, use a designated puncture-resistant sharps container.[3] |
| 3. Labeling | Clearly label the waste container with the words "Hazardous Waste" and the full chemical name of the contents.[1] | Chemical abbreviations or formulas are not acceptable.[1] Include the date of waste generation. |
| 4. Storage | Store the waste container in a designated, secondary containment area.[1] | Keep containers closed except when adding waste.[1] Store in a well-ventilated area away from ignition sources if flammable. |
| 5. Disposal | Arrange for waste pickup and disposal through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. | Never dispose of hazardous chemical waste down the drain.[1] Follow all institutional and regulatory procedures for waste disposal. |
Workflow for Safe Handling and Disposal of "this compound"
The following diagram illustrates the logical workflow for the safe management of "this compound" from initial assessment to final disposal.
Caption: Workflow for the safe handling and disposal of a hazardous chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
